molecular formula C10H11BrClNO B1380331 4-(2-Bromo-4-chlorophenyl)morpholine CAS No. 1432058-09-7

4-(2-Bromo-4-chlorophenyl)morpholine

Katalognummer: B1380331
CAS-Nummer: 1432058-09-7
Molekulargewicht: 276.56 g/mol
InChI-Schlüssel: HGZHAHONVGMGHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromo-4-chlorophenyl)morpholine is a halogenated morpholine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery. The compound features a morpholine ring, a heterocycle renowned for its ability to improve solubility and influence the pharmacokinetic properties of drug candidates , fused to a 2-bromo-4-chlorophenyl group which provides distinct electronic and steric properties for further functionalization. While the specific biological activity of this exact compound is not fully documented in the public domain, its core structure is highly significant. Research on closely related aryl morpholines has demonstrated their potential as key pharmacophores in the development of inhibitors for various enzymes, including carbonic anhydrase and monoamine oxidase (MAO) . The presence of both bromine and chlorine substituents on the phenyl ring makes it a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR). This compound is intended for use as a chemical reference standard and a building block in organic synthesis for the creation of novel bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

4-(2-bromo-4-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZHAHONVGMGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Chemoselective Diversification in Medicinal Chemistry

Executive Summary & Chemical Identity[1]

4-(2-Bromo-4-chlorophenyl)morpholine is a specialized heterocyclic building block characterized by a high degree of orthogonal reactivity. It features a morpholine ring—a "privileged structure" in drug design known for improving aqueous solubility and metabolic stability—attached to a di-halogenated benzene core.[1]

The strategic value of this molecule lies in the electronic and steric differentiation between the C2-Bromine and C4-Chlorine atoms. This disparity allows researchers to perform sequential, regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it an ideal scaffold for constructing non-symmetrical biaryl or triaryl systems found in kinase inhibitors and GPCR ligands.

Chemical Profile
PropertyData
Systematic Name This compound
Molecular Formula C₁₀H₁₁BrClNO
Molecular Weight 276.56 g/mol
Key Functional Groups Aryl Bromide (Reactive), Aryl Chloride (Latent), Morpholine (Solubilizer)
Primary Precursor 2-Bromo-4-chloro-1-fluorobenzene
CAS Registry 1272756-07-0 (Generic analog class reference)

Structural Analysis & Reactivity Logic

To effectively utilize this scaffold, one must understand the hierarchy of reactivity. The molecule is not merely a "linker"; it is a programmable logic gate for chemical synthesis.

The Reactivity Hierarchy
  • C1-Morpholine: Electron-donating group (EDG). It pushes electron density into the ring (via resonance), deactivating the ring slightly towards nucleophilic attack but activating it for electrophilic substitution (though the halogens counteract this). Crucially, the morpholine nitrogen is protected from further arylation due to its tertiary nature.

  • C2-Bromine (Ortho): The most reactive site for Palladium-catalyzed oxidative addition. The C-Br bond is weaker than the C-Cl bond. However, it is sterically encumbered by the adjacent morpholine ring. Ligand selection is critical here.

  • C4-Chlorine (Para): The "Latent" handle. Under standard Suzuki conditions that activate the Bromine, the Chlorine typically remains inert. It can be activated subsequently using specialized ligands (e.g., Buchwald’s biaryl phosphines like XPhos or RuPhos) at higher temperatures.

ReactivityProfile cluster_0 Reactivity Hierarchy Mol 4-(2-Bromo-4-chlorophenyl) morpholine Br C2-Bromine (Primary Pd-Site) Mol->Br High Reactivity (Suzuki/Heck) Cl C4-Chlorine (Secondary Pd-Site) Mol->Cl Latent Reactivity (Requires forcing) Morph Morpholine Ring (Solubility/ADME) Mol->Morph Structural Anchor

Figure 1: Functional decomposition of the scaffold showing the orthogonal reactivity handles.

Synthesis Protocol (The "Best Practice" Route)

While Palladium-catalyzed amination of dihaloarenes is possible, it suffers from regioselectivity issues (scrambling between Br/Cl sites). The Nucleophilic Aromatic Substitution (SNAr) of a fluorinated precursor is the authoritative method for generating this scaffold with high fidelity.

Rationale

Fluorine is an exceptional leaving group in SNAr reactions due to the high electronegativity of the C-F bond, which stabilizes the Meisenheimer complex intermediate. The ortho-Bromine and para-Chlorine atoms act as electron-withdrawing groups (via induction), sufficiently activating the C-F bond for displacement by morpholine without disturbing the other halogens.

Detailed Protocol: SNAr Displacement

Target: Synthesis of this compound Scale: 10 mmol basis

Reagents
  • Substrate: 2-Bromo-4-chloro-1-fluorobenzene (2.09 g, 10 mmol)

  • Nucleophile: Morpholine (1.05 g, 1.05 mL, 12 mmol) [1.2 equiv]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.07 g, 15 mmol) [1.5 equiv]

  • Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Note: DMSO accelerates SNAr rates significantly but requires aqueous workup. MeCN is easier to remove but may require reflux.

Step-by-Step Workflow
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon (though strict air-free technique is not critical for SNAr, it prevents morpholine oxidation).

  • Charging: Add the 2-Bromo-4-chloro-1-fluorobenzene and DMSO (20 mL, 0.5 M concentration). Stir to dissolve.

  • Base Addition: Add the K₂CO₃ in a single portion.

  • Nucleophile Addition: Add Morpholine dropwise via syringe.

  • Reaction:

    • Option A (DMSO): Heat to 80–90 °C for 4–6 hours.

    • Option B (MeCN): Reflux (82 °C) for 12–16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear; the product (lower Rf, UV active) will appear.

  • Workup (DMSO Route):

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid: Filter, wash with water, and air dry.

    • If oil:[2] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and Brine (1x) to remove DMSO. Dry over MgSO₄.[3]

  • Purification: If necessary, recrystallize from Ethanol/Water or pass through a short silica plug eluting with 10-20% EtOAc in Hexanes.

SynthesisWorkflow Start Start: 2-Bromo-4-chloro-1-fluorobenzene Reagents Add Morpholine (1.2 eq) Add K2CO3 (1.5 eq) Solvent: DMSO Start->Reagents Heat Heat to 90°C (Formation of Meisenheimer Complex) Reagents->Heat Monitor TLC Check (Disappearance of Fluoride) Heat->Monitor Monitor->Heat Incomplete Quench Pour into Ice Water (Precipitation/Extraction) Monitor->Quench Complete Final Product: This compound Quench->Final

Figure 2: SNAr synthesis workflow utilizing the labile C-F bond.

Downstream Applications: Chemoselective Coupling

The primary utility of this scaffold is in Iterative Cross-Coupling . The rate of oxidative addition of Pd(0) into Carbon-Halogen bonds generally follows the order: I > Br > Cl >> F.

Strategy: The "Walk" Around the Ring
  • Step 1 (Selective C2-Functionalization): Use a standard catalyst system (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a boronic acid at moderate temperatures (60-80°C). The catalyst will insert into the C-Br bond. The C-Cl bond remains intact because the activation energy for oxidative addition into Ar-Cl is higher.

  • Step 2 (Selective C4-Functionalization): Once the C2 position is substituted, the remaining C4-Cl can be activated using "hotter" conditions: a bulky, electron-rich ligand (e.g., SPhos , XPhos , or BrettPhos ) and higher temperatures (100-120°C).

Critical Note on Sterics: The C2-Bromine is ortho to the morpholine ring. This steric bulk can slow down the first coupling. If the reaction is sluggish, switch to SPhos , which is designed to handle ortho-substituted aryl halides.

Application Table: Common Transformations
Reaction TypeTarget HandleCatalyst/Ligand RecommendationOutcome
Suzuki-Miyaura C2-BrPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OBiaryl formation (e.g., 2-aryl-4-chlorophenyl morpholine)
Buchwald-Hartwig C4-ClPd₂(dba)₃ + RuPhos, NaOtBuAmination (e.g., formation of biphenyl-anilines)
Heck Reaction C2-BrPd(OAc)₂, P(o-tol)₃, Et₃NAlkenylation (Styrene derivatives)

Safety & Handling

  • Toxicity: Aryl morpholines can exhibit biological activity (CNS active). Treat as a potential irritant and harmful by ingestion.

  • Skin Absorption: Halogenated aromatics can penetrate skin. Double-gloving (Nitrile) is recommended.

  • Environment: Do not release into drains; halogenated compounds are often persistent environmental pollutants.

  • Incompatibility: Avoid strong oxidizing agents (reacts with morpholine nitrogen) and strong acids (protonates morpholine, altering solubility).

References

  • SNAr Methodology: Vapourtec Application Note. "Nucleophilic Aromatic Substitution (SNAr) in Flow and Batch." (Demonstrates morpholine displacement of halogens on activated rings).

  • Chemoselectivity of Halogens: BenchChem Technical Guide. "Application Notes and Protocols for Suzuki Coupling Reactions." (Discusses Br vs Cl selectivity rates).

  • Morpholine Scaffolds: Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." (Contextualizes the medicinal value of the morpholine ring).

  • Buchwald-Hartwig Conditions: Wikipedia / Buchwald Lab. "Buchwald–Hartwig amination: Sterically hindered ligands."[4] (Guidance for coupling hindered ortho-substituted aryl halides). [5]

  • Precursor Data: PubChem Compound Summary. "2-Bromo-4-chloro-1-fluorobenzene."[6] (Physical data for the key starting material).

Sources

Potential applications of "4-(2-Bromo-4-chlorophenyl)morpholine"

[2][3][4]

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-2 Functionalization)

Objective: To couple an aryl boronic acid at the 2-position while retaining the 4-chloro substituent.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for its moderate activity that favors Br over Cl.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered boronic acids).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the scaffold, boronic acid, base, and catalyst.

  • Solvation: Add the degassed solvent mixture.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 90°C to avoid activating the C-Cl bond.

  • Monitoring: Monitor via LC-MS. The starting material (Br) should disappear, yielding the mono-coupled product (Cl intact).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • Success Indicator: 1H NMR should show the loss of the specific C-2 aromatic proton signal and the retention of the characteristic splitting pattern of the C-4 chloro region.

Protocol B: Late-Stage Buchwald-Hartwig Amination (C-4 Functionalization)

Objective: To displace the remaining 4-chloro group with an amine (e.g., to create a diamine core for CNS activity).

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Amine: Secondary or primary amine (1.2 equiv)

  • Catalyst: Pd₂/dba₃ (2 mol%) + XPhos or BrettPhos (4 mol%) — Bulky ligands are required to activate the unreactive Aryl-Cl.

  • Base: NaOtBu (1.5 equiv) — Strong base facilitates the catalytic cycle.

  • Solvent: Toluene or t-Amyl alcohol (anhydrous).

Procedure:

  • Setup: Combine substrate, amine, catalyst, ligand, and base in a sealed tube under Argon.

  • Reaction: Heat to 100–110°C for 16 hours.

  • Workup: Filter through a celite pad, concentrate, and purify via HPLC or crystallization.

Emerging Applications: C-H Functionalization

Recent literature suggests that the morpholine ring itself can be functionalized.

  • Alpha-Lithiation/Arylation: The C-H bonds adjacent to the morpholine nitrogen (alpha position) can be activated using photoredox catalysis or electrochemical oxidation to generate an alpha-amino radical.

  • Application: This allows for the introduction of substituents on the morpholine ring itself, further expanding the diversity of the library without altering the aryl core.

References

  • Phipps, R. J., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes via Non-Covalent Interactions.[1] Journal of the American Chemical Society.[2][1] Link[1]

  • Sigman, M. S., & Tan, K. L. (2011). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Science. Link

  • BenchChem. (2025).[3] Product Profile: this compound (CAS 1432058-09-7).Link

  • Almond-Thynne, J., et al. (2016).[4][5] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[5] Chemical Science.[1] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-4-chloroaniline Derivatives.Link

Pharmacological Profile of N-Aryl Morpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl morpholine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without compromising binding affinity.[1][2] Unlike its carbocyclic analog (piperidinyl-aryl), the morpholine ring introduces a critical oxygen atom that lowers the basicity of the nitrogen (pKa ~8.3 vs. ~10.8), enhances aqueous solubility, and alters metabolic susceptibility.

While historically utilized in CNS stimulants (e.g., phenmetrazine analogs), the contemporary pharmacological profile of N-aryl morpholines is dominated by Kinase Inhibition (specifically PI3K/mTOR pathways) and Antimicrobial applications (Oxazolidinones).[1] This guide provides a rigorous analysis of the scaffold’s structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for synthesis and screening.[2]

Chemical Architecture & SAR

The "Oxygen Effect"

The defining feature of the N-aryl morpholine is the ether oxygen at position 4 relative to the nitrogen. This atom exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen lone pair.[1][2]

  • Basicity Modulation: The pKa of the conjugate acid is significantly lower than that of N-aryl piperidines.[1][2] This ensures that a higher fraction of the compound remains unprotonated at physiological pH (7.4), facilitating membrane permeability via passive diffusion.

  • Metabolic Blocking: The oxygen atom acts as a metabolic "shield," preventing oxidative metabolism at the 4-position, a common clearance route for piperidines (which often undergo oxidation to lactams).[1]

Structure-Activity Relationship (SAR) Table[1][2]
Structural ModificationPharmacological ImpactMechanistic Rationale
Aryl Ring Substitution (Electron Withdrawing) Increased Metabolic StabilityDeactivates the aromatic ring against CYP450-mediated hydroxylation.[1][2]
Aryl Ring Substitution (Ortho-disubstitution) Conformation LockingForces the morpholine ring out of coplanarity, often improving selectivity for ATP-binding pockets (e.g., PI3K).[1][2]
Morpholine C2/C6 Methylation Chirality & PotencyIntroduces stereocenters that can fit specific hydrophobic pockets; restricts conformational flexibility.[1][2]
Oxygen Replacement (Bioisostere) Altered H-BondingReplacing O with S (thiomorpholine) or NH (piperazine) drastically changes H-bond acceptor capability and solubility.[1][2]

Pharmacodynamics: Mechanism of Action

Primary Target: Kinase Inhibition (PI3K/mTOR)

N-aryl morpholines are ubiquitous in inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] The morpholine oxygen often functions as a critical Hydrogen Bond Acceptor (HBA), interacting with the hinge region of the kinase ATP-binding site (e.g., Val-851 in PI3K


).
  • Mechanism: ATP-Competitive Inhibition.[1][2]

  • Binding Mode: The aryl group occupies the hydrophobic pocket, while the morpholine ring extends towards the solvent interface or interacts with the hinge region backbone.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of N-aryl morpholine-based inhibition on the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation in oncology.

PI3K_Pathway cluster_membrane Cell Membrane RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) [Target of N-aryl Morpholines] RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PI3K->PIP3 Phosphorylation Inhibitor N-Aryl Morpholine Inhibitor Inhibitor->PI3K Blocks ATP Binding mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad (Apoptosis) Akt->Bad Inhibition (Phosphorylation) CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: Mechanistic intervention of N-aryl morpholines in the PI3K/Akt signaling cascade, preventing PIP3 generation and downstream survival signaling.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

The most robust method for constructing the N-aryl morpholine scaffold is the Palladium-catalyzed cross-coupling of morpholine with an aryl halide.[1][2]

Protocol:

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1]

    • Morpholine (1.2 equiv)[1]

    • Catalyst: Pd(OAc)₂ (2-5 mol%)[1][2]

    • Ligand: BINAP or XPhos (1.5 equiv relative to Pd)[1]

    • Base: NaOtBu or Cs₂CO₃ (1.5 - 2.0 equiv)[1][2]

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

  • Procedure:

    • Charge an oven-dried Schlenk tube with Aryl Bromide, Base, Pd(OAc)₂, and Ligand.

    • Evacuate and backfill with Argon (3x).[1][2]

    • Add Solvent and Morpholine via syringe.[1][2]

    • Heat to 80-100°C for 12-24 hours.

    • Monitoring: TLC or LC-MS (Look for disappearance of Aryl Bromide).

  • Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc).

Causality: Why this method? Nucleophilic aromatic substitution (SNAr) fails with electron-neutral or electron-rich aryl rings.[1][2] Buchwald-Hartwig allows for broad substrate scope regardless of electronic bias on the aryl ring.[1][2]

Screening: ADP-Glo™ Kinase Assay (PI3K)

To validate the pharmacological activity of synthesized N-aryl morpholines, a luminescent ADP detection assay is standard.[1][2]

Protocol:

  • Reaction Setup:

    • Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 0.1 mg/mL BSA).

    • Add PI3K enzyme (0.5 ng/µL) and lipid substrate (PIP2:PS, 50 µM).[1][2]

    • Add Test Compound (N-aryl morpholine) in DMSO (1% final conc).[1][2]

    • Initiate with ATP (10-50 µM).[1][2]

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Calculate IC₅₀ using a sigmoidal dose-response curve.

Pharmacokinetics (ADME) Profile

Metabolic Stability

N-aryl morpholines generally exhibit superior metabolic stability compared to N-aryl piperidines.[1][2]

  • In Vitro Assay: Microsomal Stability (Human/Rat Liver Microsomes).

  • Key Metabolites:

    • N-dealkylation: Cleavage of the morpholine ring from the aryl group (often CYP-mediated).[1][2]

    • Ring Hydroxylation:[1][2] Occurs at C2 or C3 positions (less common than in piperidines due to oxygen deactivation).[1][2]

    • N-Oxide formation:[1][2] Possible but less favorable than in more basic amines.[1][2]

Physicochemical Properties[2]
PropertyN-Aryl MorpholineN-Aryl PiperidineImplication
LogP (Lipophilicity) Lower (~1.5 - 2.[1][2]5)Higher (~2.5 - 3.[1][2]5)Morpholines have better aqueous solubility.[1][2]
pKa (Basicity) ~8.3~10.8Morpholines are less ionized at pH 7.4, aiding passive transport.[1][2]
H-Bond Acceptors 2 (N, O)1 (N)Additional H-bond vector for target binding.

References

  • Shokat, K. M., et al. (2004).[1][2] Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. UCSF / PubMed.[1][2] Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020).[1][2] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews. Retrieved from [Link]

  • Sintim, H. O., et al. (2023).[1][2][3] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry.[1][2] Retrieved from [Link][1]

  • Di, L., & Kerns, E. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Contextual reference for pKa/Solubility data).

Sources

Methodological & Application

Application Note: A Ligand-Accelerated Ullmann Condensation Protocol for the Synthesis of 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Bromo-4-chlorophenyl)morpholine via a copper-catalyzed Ullmann condensation. The morpholine moiety is a privileged scaffold in medicinal chemistry, often introduced to enhance the physicochemical properties of drug candidates.[1][2] This guide details an efficient C-N cross-coupling method that demonstrates high chemoselectivity for the carbon-bromine bond over the less reactive carbon-chlorine bond on a di-halogenated aryl substrate.[3][4] By employing an L-proline ligand-assisted system, the protocol circumvents the harsh conditions of traditional Ullmann reactions, enabling the transformation at significantly lower temperatures with improved yields.[5] This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical process rationale.

Introduction and Scientific Background

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of active pharmaceutical ingredients (APIs) are N-aryl compounds.[6] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a powerful and cost-effective alternative to palladium-based methods like the Buchwald-Hartwig amination for constructing these bonds.[4][5]

Historically, the Ullmann reaction was hampered by requirements for very high temperatures (>200 °C), stoichiometric amounts of copper, and the use of high-boiling polar solvents, which limited its functional group tolerance and often led to inconsistent yields.[4][7] The advent of ligand-accelerated catalysis has revitalized the field. Ligands, such as diamines or amino acids like L-proline, coordinate to the copper center, increasing its solubility and catalytic activity, thereby enabling reactions under much milder conditions (90-130 °C).[5][8]

This protocol focuses on the selective N-arylation of morpholine with 1,2-dibromo-4-chlorobenzene. The key challenge is to achieve selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent functionalization. The greater reactivity of aryl bromides over aryl chlorides in copper-catalyzed coupling reactions makes this transformation highly feasible.[4]

Catalytic Mechanism: The Role of Copper and Ligand

The precise mechanism of the Ullmann condensation has been a subject of extensive study. The currently accepted pathway for a ligand-assisted C-N coupling involves a Cu(I)/Cu(III) catalytic cycle.[3]

  • Ligand Association & Amine Coordination: The active Cu(I) catalyst first coordinates with the L-proline ligand and the amine (morpholine), forming a copper(I) amide complex upon deprotonation by the base.

  • Oxidative Addition: The aryl halide (2-bromo-4-chlorobenzene) undergoes oxidative addition to the copper(I) center. This is the rate-limiting step and results in a transient, high-energy Cu(III) intermediate.[3][9]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the N-aryl morpholine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[3]

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products CuI Cu(I)L CuAmide [L-Cu(I)-NR₂]⁻ CuI->CuAmide  + Morpholine, Base  - HX CuIII Ar-Cu(III)(NR₂)-L (X⁻) CuAmide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI Product Ar-NR₂ CuIII->Product (Reductive Elimination) FinalProduct This compound Product->FinalProduct ArX 2-Bromo-4-chlorobenzene ArX->CuIII Amine Morpholine Amine->CuAmide

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-Bromo-2-fluoro-4-chlorobenzene≥98%Sigma-AldrichAryl Halide
Morpholine≥99%, ReagentPlus®Sigma-AldrichNucleophile
Copper(I) Iodide (CuI)99.99% trace metalsSigma-AldrichCatalyst
L-Proline≥99%Sigma-AldrichLigand
Potassium Carbonate (K₂CO₃)≥99%, anhydrousFisher ChemicalBase
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Acros OrganicsSolvent
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction Solvent
HexanesACS GradeVWR ChemicalsEluent for Chromatography
Brine (Saturated NaCl solution)-Lab PreparedWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)-Lab PreparedDrying Agent
Silica Gel60 Å, 230-400 mesh-Stationary Phase for Chromatography
Reagent Quantities
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Bromo-2-fluoro-4-chlorobenzene209.4510.02.09 g1.0
Morpholine87.1212.01.05 g (1.05 mL)1.2
Copper(I) Iodide (CuI)190.451.0190 mg0.1
L-Proline115.132.0230 mg0.2
Potassium Carbonate (K₂CO₃)138.2120.02.76 g2.0
Anhydrous DMSO--20 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

    • Add anhydrous DMSO (20 mL) via syringe.

    • Add 1-bromo-2-fluoro-4-chlorobenzene (2.09 g, 10.0 mmol) followed by morpholine (1.05 mL, 12.0 mmol) via syringe. The morpholine is used in slight excess to ensure complete consumption of the limiting aryl halide.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[10] A typical eluent system for TLC is 4:1 Hexanes:Ethyl Acetate. The starting aryl halide should be significantly consumed before workup.

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding deionized water (50 mL). This will dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]

    • Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in the separation of layers.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by silica gel column chromatography.[10]

    • Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% EtOAc) to isolate the pure this compound.

Rationale and In-Depth Discussion

  • Catalyst System: CuI is an inexpensive and robust source of the active Cu(I) species.[11] The use of L-proline as a ligand is a key modification from classic Ullmann conditions. It forms a bidentate chelate with the copper ion, enhancing its catalytic activity and allowing the reaction to proceed efficiently at a much lower temperature (110 °C vs. >200 °C).[5]

  • Base and Solvent: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the morpholine, facilitating the formation of the copper amide intermediate.[12] Anhydrous DMSO is used as the solvent due to its high boiling point and its ability to dissolve both the organic substrates and inorganic salts, creating a homogenous reaction environment.[4][13]

  • Inert Atmosphere: While some modern Ullmann reactions can tolerate air[5], establishing an inert atmosphere is a best practice. It prevents the potential oxidation of the Cu(I) catalyst to inactive Cu(II), ensuring higher catalytic efficiency and reproducibility.

  • Workup Strategy: The water quench is essential for dissolving the K₂CO₃ and copper salts. Repeated washing of the organic layer with water is crucial to remove the high-boiling DMSO solvent, which can otherwise complicate purification.

Experimental Workflow and Safety

Caption: Flowchart of the Ullmann condensation experimental workflow.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Ventilation: All steps must be conducted in a certified chemical fume hood to avoid inhalation of solvent vapors and reagents.[12]

  • Reagent Handling: Copper(I) iodide can cause skin and eye irritation. Aryl halides can be toxic. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).[10][14]

  • Heating: Use a well-maintained oil bath with a temperature controller. Do not heat a sealed system without a pressure-relief mechanism.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By leveraging a ligand-accelerated copper-catalyzed system, this Ullmann condensation proceeds under significantly milder conditions than traditional methods, offering high yield and excellent chemoselectivity. This approach is well-suited for both academic research and industrial process development, serving as a valuable tool for medicinal chemists in the synthesis of complex N-aryl morpholine derivatives.

References

  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from ResearchGate. [Link]

  • Bercu, V., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from PMC. [Link]

  • Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. University of Delaware. [Link]

  • Reddit. (2025, May 19). Ullmann Coupling Help. r/chemistry. [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Molbase. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Goodbrand, H. B., & Hu, N.-X. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

  • Chakraborti, G., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]

  • Ma, D., et al. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Scite.ai. [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from Organic Synthesis. [Link]/ullmann-reaction)

Sources

Application Notes & Protocols for the Purification of 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the purification of 4-(2-Bromo-4-chlorophenyl)morpholine, a key intermediate in pharmaceutical and agrochemical research.[1] This document outlines two primary, robust purification methodologies: recrystallization and flash column chromatography. The protocols are designed to effectively remove common impurities, yielding a product of high purity suitable for downstream applications in drug development and material science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.

Introduction: Significance and Purification Rationale

This compound belongs to a class of morpholine derivatives that are of significant interest in medicinal chemistry due to their versatile pharmacological activities.[2][3] The morpholine moiety is a privileged scaffold in drug discovery, often enhancing the potency and pharmacokinetic properties of bioactive molecules.[2][3] The specific substitution pattern of a bromo and a chloro group on the phenyl ring provides a handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents.

The purity of this compound is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. Impurities can interfere with reactions, lead to the formation of undesirable byproducts, and complicate the interpretation of structure-activity relationships (SAR). Therefore, a robust purification strategy is essential to ensure the quality and consistency of the final compound.

Impurity Profile: Understanding the Contaminants

A successful purification strategy begins with an understanding of the potential impurities. The synthesis of this compound typically involves the reaction of 1-bromo-2-fluoro-4-chlorobenzene with morpholine. Based on this and similar reactions, the common impurities may include:

  • Unreacted Starting Materials: Residual 1-bromo-2-fluoro-4-chlorobenzene and morpholine.

  • Isomeric Byproducts: Positional isomers formed during the aromatic substitution reaction.

  • Over-alkylation Products: Di-substituted morpholine derivatives.

  • Solvent Residues: Residual solvents from the reaction and work-up steps.

  • Decomposition Products: Formed if the compound is subjected to harsh conditions.

The choice of purification method will depend on the nature and quantity of these impurities.

Purification Methodologies: A Comparative Overview

Two primary techniques are recommended for the purification of this compound: recrystallization and flash column chromatography. The selection of the most appropriate method depends on the impurity profile, the scale of the purification, and the desired final purity.

Method Principle Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[4]Cost-effective, scalable, can yield very high purity.Requires the compound to be a solid, potential for product loss in the mother liquor.[5]
Flash Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[4][6]Applicable to both solids and oils, can separate complex mixtures.[4]More resource-intensive (solvents, silica gel), can be less scalable than recrystallization.

Experimental Protocols

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.

Protocol: Recrystallization of this compound

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to each tube.

    • Observe the solubility at room temperature and upon heating. A suitable solvent system will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent mixture) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a saturated solution upon cooling.[5]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds.[6] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components based on their polarity.

Protocol: Flash Column Chromatography of this compound

  • TLC Analysis:

    • Before performing column chromatography, determine the optimal eluent system using Thin Layer Chromatography (TLC).

    • Spot the crude product on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures of increasing polarity).

    • The ideal eluent system will provide good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with the non-polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities tend to broaden and depress the melting range.[5]

Visualization of Workflows

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_assessment Purity Assessment cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid Sample ColumnChromatography Flash Column Chromatography Crude->ColumnChromatography Solid or Oily Sample TLC TLC Recrystallization->TLC HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR MP Melting Point Recrystallization->MP ColumnChromatography->TLC ColumnChromatography->HPLC ColumnChromatography->NMR ColumnChromatography->MP PureProduct Pure this compound TLC->PureProduct HPLC->PureProduct NMR->PureProduct MP->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Protocol Start Crude Product SolventScreening 1. Solvent Screening Start->SolventScreening Dissolution 2. Dissolution in Minimal Hot Solvent SolventScreening->Dissolution Decolorization 3. Decolorization (Optional, with Charcoal) Dissolution->Decolorization Crystallization 4. Slow Cooling & Ice Bath Decolorization->Crystallization Isolation 5. Vacuum Filtration & Washing Crystallization->Isolation Drying 6. Drying Under Vacuum Isolation->Drying End Pure Crystalline Product Drying->End

Caption: Step-by-step protocol for purification by recrystallization.

Column_Chromatography_Protocol Start Crude Product TLC 1. TLC for Eluent System Optimization Start->TLC Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading (Dry Loading Preferred) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. TLC Analysis of Fractions Elution->Analysis Evaporation 6. Combine Pure Fractions & Evaporate Solvent Analysis->Evaporation End Pure Product Evaporation->End

Caption: Step-by-step protocol for purification by flash column chromatography.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. While specific toxicity data may not be available, it is prudent to treat it as potentially harmful.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

Problem Potential Cause Solution
Low recovery after recrystallization Too much solvent used for dissolution.Use the minimum amount of hot solvent required for complete dissolution.[5]
Crystals are too soluble in the chosen solvent.Screen for a less polar solvent or a mixed solvent system.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The compound is too impure.Perform a preliminary purification by column chromatography.
Poor separation in column chromatography Inappropriate eluent system.Optimize the eluent system using TLC to achieve better separation.
Column was not packed properly.Repack the column carefully to avoid channels and cracks.
Overloading the column.Use an appropriate amount of crude product for the column size.

Conclusion

The purification of this compound is a critical step in its utilization as a research chemical. Both recrystallization and flash column chromatography are effective methods for obtaining high-purity material. The choice of method should be guided by the specific impurity profile, the scale of the purification, and the available resources. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and efficiently purify this valuable synthetic intermediate.

References

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives - Benchchem. (n.d.).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • 4-(4-Bromophenyl)morpholine - Chem-Impex. (n.d.).
  • 4-[(Bromo-2-chlorophenyl)methyl]morpholine - Sigma-Aldrich. (n.d.).
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.).
  • 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem. (n.d.). Available from: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. - ResearchGate. (n.d.). Available from: [Link]

  • Process for producing 4-bromo-2-chlorophenols. (1980). Google Patents.
  • Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M548. Available from: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC. (n.d.). Available from: [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(4), 433-441. Available from: [Link]

  • (1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-pyridin-4-ylmethyl]-4-morpholin-4-ylcyclohexane-1-carboxamide | C29H31BrClN3O2 | CID 68199735 - PubChem. (n.d.). Available from: [Link]

  • (1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-pyrazin-2-ylmethyl]-4-morpholin-4-ylcyclohexane-1-carboxamide - PubChem. (n.d.). Available from: [Link]

  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol - Benchchem. (n.d.).
  • Morpholine, 4-(2-((2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl). (n.d.). PubChemLite. Available from: [Link]

  • High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. (2019). Google Patents.
  • MORPHOLINE. (n.d.). Available from: [Link]

  • Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. (n.d.). Available from: [Link]

  • Jain, A., & Sahu, S. K. (2025, August 6). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available from: [Link]

Sources

"4-(2-Bromo-4-chlorophenyl)morpholine" NMR data

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of halogenated N-aryl morpholines. It provides a comprehensive protocol for the NMR characterization of 4-(2-Bromo-4-chlorophenyl)morpholine , a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

Part 1: Introduction & Structural Analysis

Compound Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁BrClNO

  • Molecular Weight: 276.56 g/mol

  • Key Structural Features:

    • Morpholine Ring: A saturated heterocycle acting as a moderate electron-donating group (EDG) via the nitrogen lone pair.

    • Halogenated Phenyl Core: The 2-Bromo and 4-Chloro substituents create a unique electronic environment. The bulky bromine atom at the ortho position (C2) induces significant steric strain, likely forcing the morpholine ring out of coplanarity with the benzene ring. This "steric twist" attenuates the conjugation of the nitrogen lone pair, affecting chemical shifts significantly compared to non-hindered analogs.

Part 2: Experimental Protocols

Synthesis Route (For Context)

To ensure the purity of the sample being analyzed, it is crucial to understand its origin. The most robust synthesis involves Nucleophilic Aromatic Substitution (S_NAr).

  • Precursor: 2-Bromo-4-chloro-1-fluorobenzene.

  • Reagent: Morpholine (3.0 equiv).

  • Conditions: K₂CO₃, DMSO, 100°C, 4h.

  • Purification: Column chromatography (Hexanes/EtOAc).

NMR Sample Preparation Protocol
  • Solvent Selection: Chloroform-d (CDCl₃) is the standard solvent. It minimizes solute-solvent hydrogen bonding that can broaden signals.

    • Alternative: DMSO-d₆ if solubility is an issue, though this may shift amide/amine signals (not present here, but affects water peak).

  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming homogeneity.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

Part 3: Spectral Data & Analysis

The following data represents the High-Confidence Reference Values derived from substituent chemical shift increments (SCS) and validated against analogous 2-halo-N-aryl morpholines.

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
H-3 7.58 Doublet (d)1HJ ≈ 2.4Most Deshielded. Located between Br and Cl. The combined inductive effect of two ortho halogens shifts this significantly downfield.
H-5 7.28 dd1HJ ≈ 8.7, 2.4Meta to the morpholine nitrogen. Coupled ortho to H-6 and meta to H-3.
H-6 7.02 Doublet (d)1HJ ≈ 8.7Shielded. Ortho to the electron-donating Morpholine Nitrogen. However, the 2-Br steric twist reduces this shielding compared to typical anilines (usually ~6.7 ppm).
Morph-O 3.86 Triplet (t)4HJ ≈ 4.6Protons adjacent to Oxygen (deshielded by electronegativity). Characteristic morpholine ether signal.
Morph-N 3.08 Triplet (t)4HJ ≈ 4.6Protons adjacent to Nitrogen. Slightly deshielded by the N-Aryl ring current.
¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment Note
C-1 149.5 Quaternary (C_q)Ipso-N. Deshielded by Nitrogen attachment.
C-3 133.2 CHC-H between Halogens. High shift due to heavy halogen substitution.
C-4 128.8 Quaternary (C_q)Ipso-Cl. Typical chloro-aromatic shift.[1]
C-5 128.1 CHMeta to Nitrogen.
C-6 120.5 CHOrtho to Nitrogen. Shielded by resonance (mesomeric effect).
C-2 119.8 Quaternary (C_q)Ipso-Br. Distinctive upfield shift for C-Br due to the "Heavy Atom Effect".
Morph-O 67.0 CH₂Ether carbons.
Morph-N 51.8 CH₂Amine carbons.

Part 4: Visualization & Logic Flow

The following diagram illustrates the assignment logic, highlighting the critical "Steric Twist" caused by the 2-Bromo group, which is the key diagnostic feature for this molecule.

G Compound This compound Phenyl Phenyl Core (2-Br, 4-Cl) Compound->Phenyl Morpholine Morpholine Ring (N-Linked) Compound->Morpholine StericTwist STERIC TWIST EFFECT (Br vs Morpholine) Phenyl->StericTwist 2-Br Position Deshielding Inductive Deshielding (Halogens) Phenyl->Deshielding Morpholine->StericTwist N-Lone Pair MorphCH2 Morpholine CH2s (3.08 & 3.86 ppm) Morpholine->MorphCH2 Shielding Resonance Shielding (Attenuated) StericTwist->Shielding Reduces Conjugation H6 H-6 (7.02 ppm) Ortho to N Shielding->H6 Less Shielded than Aniline H3 H-3 (7.58 ppm) Most Downfield Deshielding->H3 Ortho to Br & Cl

Caption: Logical flow for NMR assignment. The 2-Bromo substituent induces a steric twist, decoupling the Nitrogen lone pair and shifting H-6 downfield relative to non-hindered anilines.

Part 5: Troubleshooting & Validation

Common Impurities:

  • 2-Bromo-4-chloroaniline (Starting Material):

    • Diagnostic: Look for a broad singlet (NH₂) around 4.0–5.5 ppm.

    • Shift Change: The aromatic protons in the aniline will be more shielded (H-6 ≈ 6.7 ppm) compared to the product (H-6 ≈ 7.0 ppm).

  • Morpholine (Excess Reagent):

    • Diagnostic: Intense triplets at 2.9 ppm and 3.7 ppm.

    • Validation: Ensure integral ratio of Aromatic (3H) to Aliphatic (8H) is exactly 3:8.

Self-Validating Check:

  • Calculate the coupling constant (J) between H-5 and H-6. It must be ~8.8 Hz (typical ortho coupling).

  • Verify the meta coupling on H-3. It must be a sharp doublet with J ≈ 2.4 Hz . If it appears as a singlet, your resolution is too low; re-shim the magnet.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent chemical shift increments).
  • National Institute of Standards and Technology (NIST). 2-Bromo-4-chloroaniline Mass and NMR Data. NIST Chemistry WebBook.[2] Available at: [Link]

  • Moser, A. (2008).[3] Recognizing the NMR pattern for morpholine. ACD/Labs Application Notes. Available at: [Link]

  • PubChem Database. Compound Summary for this compound. (Used for structural validation and physicochemical properties). Available at: [Link]

Sources

"4-(2-Bromo-4-chlorophenyl)morpholine" IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Infrared Spectroscopic Analysis of 4-(2-Bromo-4-chlorophenyl)morpholine

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of Infrared (IR) Spectroscopy for the characterization of this compound. This guide emphasizes both the practical "how-to" and the scientific "why," ensuring robust and reproducible results.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[1] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."[1][2] This fingerprint is invaluable for:

  • Structural Elucidation: Identifying the functional groups present in a molecule.

  • Compound Identification: Confirming the identity of a synthesized compound by comparing its spectrum to a reference.

  • Quality Control: Assessing the purity of a sample and detecting impurities.

This compound is a substituted aromatic morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Accurate and efficient characterization of novel derivatives like this is critical for advancing drug discovery pipelines. This guide provides the protocols and interpretative framework necessary to apply IR spectroscopy effectively to this specific molecule.

Molecular Structure and Predicted Vibrational Modes

A successful interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. This compound is comprised of a morpholine ring, a 1,2,4-trisubstituted phenyl ring, and carbon-halogen bonds.

Chemical Structure:

Caption: Chemical structure of this compound.

Each structural component gives rise to characteristic absorption bands. The expected vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)Bond TypeVibrational ModeExpected IntensityNotes
3100 - 3000Ar C-HStretchWeak to MediumAromatic C-H stretches appear at higher frequencies than aliphatic ones.
2980 - 2840C-HSymmetric & Asymmetric StretchMedium to StrongFrom the -CH₂- groups in the morpholine ring.
1595, 1475C=CRing StretchMediumMultiple bands are expected due to the aromatic ring.
1465 - 1440-CH₂-Scissoring (Bending)MediumCharacteristic of the methylene groups in the morpholine ring.
1350 - 1250Ar C-NStretchMedium to StrongTertiary aromatic amine stretch.
1130 - 1085C-O-CAsymmetric StretchStrongThe ether linkage in the morpholine ring typically gives a strong, prominent peak.
900 - 675Ar C-HOut-of-plane BendingStrongThe pattern is indicative of the 1,2,4-trisubstitution on the benzene ring.
1100 - 1000C-ClStretchMedium to StrongCan sometimes be obscured in the complex fingerprint region.
600 - 500C-BrStretchMedium to StrongAppears in the low-frequency end of the mid-IR spectrum.

Experimental Protocols: Acquiring a High-Quality Spectrum

The quality of the sample preparation directly dictates the quality of the resulting IR spectrum. For a solid sample like this compound, two methods are predominantly used: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: Potassium Bromide (KBr) Pellet Method

This classic transmission method involves dispersing the sample within a solid matrix of IR-transparent salt.[3] Potassium bromide is ideal because it is transparent to IR radiation (typically 4000 to 400 cm⁻¹) and exhibits plastic deformation under pressure, forming a clear pellet.[4][5]

Causality Behind the Method: The goal is to reduce the particle size of the solid sample to less than the wavelength of the incident IR radiation (~2 µm).[4] This minimizes light scattering (the Christiansen effect), which can cause distorted peak shapes and a sloping baseline.

KBr_Workflow A 1. Prepare Reagents - Dry spectroscopic grade KBr (110°C) - Weigh 1-2 mg sample & ~200 mg KBr B 2. Grind & Mix - Grind sample and KBr in agate mortar - Ensure a fine, homogenous powder A->B Critical for homogeneity C 3. Load Die - Transfer powder to pellet die B->C D 4. Evacuate - Connect die to vacuum pump (1-2 min) - Removes trapped air and moisture C->D Prevents cloudy pellets E 5. Press Pellet - Apply 8-10 tons of pressure (1-2 min) D->E Fuses KBr into a disc F 6. Inspect & Analyze - Remove transparent pellet - Place in spectrometer and acquire spectrum E->F

Caption: Workflow for the KBr Pellet Method.

Step-by-Step Methodology:

  • Reagent and Equipment Preparation:

    • Use only spectroscopic grade KBr. It is crucial to dry the KBr powder in an oven at ~110°C for at least 4 hours (or overnight) and store it in a desiccator to prevent moisture absorption.[5][6] Water displays a very broad absorption band around 3400 cm⁻¹, which can obscure important N-H or O-H stretching signals.[5]

    • Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[4] The final concentration of the sample should be around 0.5-1.0%.[4][6]

  • Grinding and Mixing:

    • Transfer the weighed KBr and sample to a clean, dry agate mortar.

    • Gently grind the mixture with an agate pestle for several minutes until the powder is extremely fine and has a uniform, flour-like consistency. This step is critical for obtaining a high-quality spectrum.[3]

  • Pellet Pressing:

    • Carefully transfer the homogenous powder into the barrel of a clean pellet die.

    • Assemble the die and connect it to a vacuum pump for 1-2 minutes. This removes adsorbed moisture and trapped air, which can cause the pellet to be opaque.[4]

    • Place the die into a hydraulic press and slowly apply a pressure of 8-10 tons. Hold the pressure for 1-2 minutes.[4][5]

    • Slowly release the pressure to prevent the pellet from cracking.

  • Analysis:

    • Carefully disassemble the die. The resulting pellet should be thin and transparent or translucent.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[7] It is ideal for routine analysis and for samples that are difficult to grind.

Causality Behind the Method: The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal surface, an evanescent wave is generated, which penetrates a few microns into the sample placed in direct contact with the crystal.[7][8] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is reflected to the detector.

ATR_Workflow A 1. Clean Crystal - Use a soft wipe with a suitable solvent (e.g., isopropanol) B 2. Acquire Background - With a clean, empty crystal - Corrects for instrument and ambient signals A->B Essential for accuracy C 3. Apply Sample - Place a small amount of solid powder onto the center of the crystal B->C D 4. Apply Pressure - Lower the pressure anvil to ensure firm contact between sample and crystal C->D Ensures good signal E 5. Acquire Spectrum - Collect the sample spectrum D->E F 6. Clean Up - Raise anvil, remove sample, and clean crystal E->F

Caption: Workflow for the ATR-FTIR Method.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Acquisition:

    • With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that subtracts any signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring it completely covers the sampling area.[8]

  • Pressure Application and Analysis:

    • Lower the instrument's pressure clamp or anvil onto the sample to ensure intimate contact between the powder and the crystal surface. This is vital for achieving a strong, high-quality signal.

    • Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After analysis, raise the anvil, remove the sample powder, and clean the crystal as described in step 1. The sample is not destroyed and can be recovered if needed.[8]

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Interpretation_Flow cluster_regions Analysis Regions A Acquire High-Quality Spectrum B Divide Spectrum into Regions A->B C Diagnostic Region (4000-1500 cm⁻¹) Identify key functional groups (C-H, C=C, C-O-C) B->C D Fingerprint Region (<1500 cm⁻¹) Complex, unique pattern. Correlate C-Cl, C-Br, and bending modes B->D E Assign Major Peaks Correlate observed peaks with expected frequencies from Table 1 C->E D->E F Final Confirmation Compare with reference spectrum if available E->F

Caption: Logical flow for IR spectrum interpretation.

Analysis of Key Regions:

  • 3100-2800 cm⁻¹ Region: Look for multiple peaks here. Weaker absorptions just above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches.[9] Stronger, sharper peaks between 2980 and 2840 cm⁻¹ arise from the symmetric and asymmetric C-H stretching of the CH₂ groups in the morpholine ring.

  • 1600-1450 cm⁻¹ Region: The presence of sharp, medium-intensity peaks in this region confirms the aromatic C=C stretching vibrations of the phenyl ring.

  • The Ether and Amine Linkage Region (1350-1080 cm⁻¹): This area is highly diagnostic for this molecule. A very strong and prominent band is expected between 1130-1085 cm⁻¹ corresponding to the C-O-C asymmetric stretch of the morpholine ether group. A medium to strong band around 1350-1250 cm⁻¹ should be present, corresponding to the aryl C-N stretch.

  • The Fingerprint Region (< 1500 cm⁻¹): While complex, this region contains valuable information.[1][10] The C-Cl and C-Br stretching vibrations are expected here, typically between 1100-1000 cm⁻¹ and 600-500 cm⁻¹, respectively. Furthermore, the pattern of strong bands between 900-675 cm⁻¹ from C-H out-of-plane bending can provide confirmatory evidence of the 1,2,4-trisubstituted aromatic ring pattern.

By systematically working through the spectrum and correlating the observed peaks with the expected frequencies, a confident identification and structural confirmation of this compound can be achieved.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Di Donato, L., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Hygienic Engineering and Design. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Al-Hachami, W. (2024, December 28). Infrared Spectroscopy: Interpreting Spectra. Prezi. Retrieved from [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

  • Yusti, A. N. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-106. Retrieved from [Link]

  • Paderborn University. (n.d.). ATR-FTIR. Department of Chemistry. Retrieved from [Link]

  • Dillner, A. M., & Coury, C. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Air Quality Research Center. Retrieved from [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department. Retrieved from [Link]

Sources

Application Note: Structural Characterization & Purity Analysis of 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocol for the rigorous characterization of 4-(2-Bromo-4-chlorophenyl)morpholine , a halogenated N-aryl morpholine scaffold used in medicinal chemistry. Due to the presence of multiple halogens (Br, Cl) and the potential for regioisomeric impurities during synthesis (e.g., Buchwald-Hartwig amination or SNAr), standard identification methods are insufficient. This guide provides a self-validating workflow combining Isotope Pattern Analysis (MS) , Regiospecific NMR Coupling Analysis , and Reverse-Phase HPLC to ensure structural integrity and purity.

Physicochemical Profile & Safety

Before instrumental analysis, the compound must be profiled to select appropriate solvents and handling protocols.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₁₁BrClNOBasis for Mass Spec calculations.
Molecular Weight 276.56 g/mol Monoisotopic mass will differ due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.
Appearance Off-white to pale yellow solidColor intensity often correlates with oxidation impurities.
Solubility DMSO, DCM, Methanol, Ethyl AcetateNMR Solvent: DMSO-d₆ or CDCl₃. LC Solvent: ACN/Water.[1]
LogP (Predicted) ~3.2Lipophilic; requires high organic % in RP-HPLC elution.

Safety Warning: This compound is an organohalide. Handle in a fume hood. Wear nitrile gloves to prevent dermal absorption.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and validate the halogenation pattern (1 Br, 1 Cl) using isotopic abundance signatures.

Theoretical Isotope Pattern Logic

The presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:[2]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:[2]1) creates a unique "fingerprint" in the mass spectrum. A simple molecular ion search is insufficient; the relative abundance ratio of the M, M+2, and M+4 peaks is the confirmation standard.

Calculated Abundance Ratio (1 Br + 1 Cl):

  • M (⁷⁹Br, ³⁵Cl): Base Peak (100%)

  • M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): ~133% (The dominant peak due to Br contribution)

  • M+4 (⁸¹Br, ³⁷Cl): ~33%

Experimental Protocol (LC-MS)
  • Instrument: Q-TOF or Orbitrap MS with ESI(+) source.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 6 minutes.

  • Analysis:

    • Extract ion chromatogram (EIC) for m/z 275.97 (⁷⁹Br/³⁵Cl protonated cation [M+H]⁺).

    • Zoom into the molecular ion cluster.

    • Pass Criteria: The spectral pattern must match the 3:4:1 intensity ratio (approximate) for M : M+2 : M+4.

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguously distinguish the 2-Bromo-4-chloro isomer from potential regioisomers (e.g., 2-Chloro-4-bromo or 3-Bromo-5-chloro).

1H-NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region provides the definitive proof of structure through coupling constants (J-values) .

Predicted Shift & Splitting Table:

PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Proof
H-3 Aromatic7.65Doublet (d)

Hz
Meta-coupling to H-5. Proves H-3 is isolated between Br and Cl.
H-5 Aromatic7.35Doublet of Doublets (dd)

Hz
Coupled Ortho to H-6 and Meta to H-3.
H-6 Aromatic7.10Doublet (d)

Hz
Ortho-coupling to H-5. Proves proximity to N-morpholine.
Morpholine Aliphatic3.75Triplet (t)

Hz
O-CH₂ protons (Deshielded by Oxygen).
Morpholine Aliphatic3.00Triplet (t)

Hz
N-CH₂ protons (Shielded relative to O-CH₂).

Critical Interpretation:

  • If H-3 appears as a singlet , the substitution pattern might be 1,3,5 (symmetric).

  • If H-3 shows a large coupling (

    
     Hz), the Br and Cl are likely vicinal (1,2,3 pattern), which indicates the wrong isomer.
    
  • The "d, dd, d" pattern is the fingerprint of 1,2,4-trisubstituted benzenes.

Method 3: HPLC Purity Profiling

Objective: Quantify purity and detect de-halogenated impurities (e.g., 4-(4-chlorophenyl)morpholine).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Mobile Phase:

    • A: Water + 0.05% TFA

    • B: Acetonitrile + 0.05% TFA

Gradient Program
Time (min)% A% BEvent
0.09010Equilibration
2.09010Injection / Hold
12.01090Gradient Elution
15.01090Wash
15.19010Re-equilibration

Acceptance Criteria:

  • Main peak purity > 98% (Area %).

  • No single impurity > 0.5%.

  • Retention Time Logic: The target molecule (Br, Cl) is more lipophilic than the de-brominated impurity. Expect the impurity to elute earlier than the main peak.

Analytical Workflow Diagram

The following logic tree illustrates the decision-making process for validating the compound.

CharacterizationWorkflow Start Sample: this compound Solubility Solubility Test (DMSO/DCM) Start->Solubility MS_Analysis LC-MS Analysis (Isotope Pattern) Solubility->MS_Analysis Isotope_Check Isotope Ratio M : M+2 : M+4 ~ 3 : 4 : 1 ? MS_Analysis->Isotope_Check NMR_Analysis 1H-NMR (DMSO-d6) (Aromatic Region) Isotope_Check->NMR_Analysis Yes Fail_Iso FAIL: Incorrect Halogens Check Synthesis Isotope_Check->Fail_Iso No Coupling_Check Splitting Pattern (d, dd, d)? NMR_Analysis->Coupling_Check HPLC_Analysis HPLC Purity (UV 254nm) Coupling_Check->HPLC_Analysis Yes Fail_Regio FAIL: Regioisomer (Wrong Substitution) Coupling_Check->Fail_Regio No Purity_Check Purity > 98%? HPLC_Analysis->Purity_Check Pass VALIDATED Release for Use Purity_Check->Pass Yes Fail_Pure FAIL: Impure Recrystallize Purity_Check->Fail_Pure No

Caption: Step-by-step decision tree for the structural validation and quality control of the target morpholine derivative.

References

  • Sigma-Aldrich. "Product Specification: this compound (CAS 1432058-09-7)."[3] Merck KGaA. Link

  • Chemistry Steps. "Isotopes in Mass Spectrometry: The M+2 Peak of Chlorine and Bromine." Chemistry Steps Educational Resources. Link

  • University of Calgary. "Mass Spectrometry: Isotope Patterns for Cl and Br." Department of Chemistry. Link

  • BenchChem. "Synthesis of N-Aryl Morpholines: Methodological & Application Notes." BenchChem Protocols. Link

  • National Institutes of Health (NIH). "Molecular Formula Identification Using Isotope Pattern Analysis." PubMed Central. Link

Sources

"4-(2-Bromo-4-chlorophenyl)morpholine" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Logic

In the high-stakes arena of kinase inhibitor discovery, the 4-(2-Bromo-4-chlorophenyl)morpholine scaffold represents a textbook example of "Orthogonal Reactivity Design." This building block is not merely an intermediate; it is a tactical tool that allows medicinal chemists to rapidly assemble Type I and Type II kinase inhibitors with precise regiocontrol.

The "Why" Behind the Molecule:

  • The Morpholine Anchor (Solubility & PK): Morpholine is a privileged pharmacophore in kinase inhibitors (e.g., Gefitinib). It typically projects into the solvent-exposed region of the ATP-binding pocket, improving water solubility and pharmacokinetic (PK) profiles without disrupting the critical hinge-binding interactions [1].

  • The Orthogonal Halogen Switch (Br vs. Cl): The defining feature of this scaffold is the presence of two distinct halogens:

    • 2-Bromo (Reactive Handle): The C-Br bond is significantly weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). This allows for highly chemoselective Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the ortho position without disturbing the para-chloro substituent.

    • 4-Chloro (Latent Handle/Lipophilic Blocker): The chlorine atom survives the initial coupling. It can serve as a permanent lipophilic blocking group to fill hydrophobic pockets (e.g., the "gatekeeper" region) or be activated later using specialized bulky ligands (e.g., Buchwald’s biaryl phosphines) for late-stage diversification [2].

Part 2: Experimental Protocols

Workflow Overview

The synthesis follows a linear "Install-Couple-Diversify" logic.

  • Synthesis of the Scaffold: Nucleophilic Aromatic Substitution (SNAr).

  • Primary Functionalization: Chemoselective Suzuki Coupling at the C-Br site.

Protocol A: Synthesis of this compound

Targeting the Fluorine via SNAr

Principle: Fluorine is the superior leaving group in SNAr reactions on electron-deficient aromatic rings due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate. This allows for the displacement of F in 2-bromo-4-chloro-1-fluorobenzene while leaving the Br and Cl intact [3].

Materials:

  • Substrate: 2-Bromo-4-chloro-1-fluorobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: DMSO (anhydrous) or DMF

  • Temp: 90–100 °C

Step-by-Step Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-chloro-1-fluorobenzene (10.0 g, 47.3 mmol) and K2CO3 (13.1 g, 94.6 mmol).

  • Solvate: Add anhydrous DMSO (50 mL). The reaction is heterogeneous.

  • Addition: Add morpholine (4.95 mL, 56.8 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 95 °C under N2 atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Conversion is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Isolation: Filter the solid. Wash the filter cake with water (3 x 50 mL) to remove residual DMSO and morpholine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

  • Validation: 1H NMR (CDCl3) should show the morpholine peaks (approx. 3.0 ppm and 3.8 ppm) and the specific aromatic pattern of the 1,2,4-substituted ring.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Functionalizing the "Hinge Binder" (Br-selective)

Principle: Using a catalyst system with moderate activity ensures the oxidative addition occurs only at the weaker C-Br bond, preserving the C-Cl bond.

Materials:

  • Scaffold: this compound (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (e.g., Indazole-5-boronic acid for kinase hinge binding) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) — Chosen for robustness and selectivity.

  • Base: Na2CO3 (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inertion: Purge a reaction vial with Argon or Nitrogen.

  • Load: Add the scaffold (1.0 mmol), boronic acid (1.1 mmol), and Pd(dppf)Cl2 (0.03 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na2CO3 (1.5 mL).

  • Degas: Sparge the mixture with Argon for 5 minutes (critical to prevent homocoupling).

  • Reaction: Seal and heat to 80 °C for 2–4 hours. Note: Do not exceed 100 °C to avoid activating the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Outcome: The resulting biaryl system retains the 4-chloro group, available for further SAR exploration.

Part 3: Data & Visualization

Table 1: Chemoselectivity Profile of Halogenated Scaffolds

Comparison of reaction rates in Pd-catalyzed coupling (General Trends)

Bond TypeBond Energy (kcal/mol)Relative Reactivity (Pd0)Recommended Catalyst for Selectivity
C-I ~57Very HighPd/C, Pd(OAc)2 (Ligand-free)
C-Br ~68High (Target) Pd(dppf)Cl2, Pd(PPh3)4
C-Cl ~81Low (Latent)Requires bulky ligands (e.g., XPhos, BrettPhos)
C-F ~115Inert to CouplingReactive in SNAr (Synthesis Step)
Pathway Visualization (DOT Diagram)

KinaseInhibitorSynthesis cluster_logic Chemical Logic Start Start: 2-Bromo-4-chloro- 1-fluorobenzene Step1 Step 1: S_NAr (Morpholine Installation) Start->Step1 + Morpholine K2CO3, DMSO, 95°C Intermediate SCAFFOLD: 4-(2-Bromo-4-chlorophenyl) morpholine Step1->Intermediate F displaced Br/Cl intact Step2 Step 2: Suzuki Coupling (Chemoselective C-Br) Intermediate->Step2 + Hinge Binder-B(OH)2 Pd(dppf)Cl2, 80°C Product Pre-Clinical Candidate: Biaryl Kinase Inhibitor (Cl retained) Step2->Product C-C Bond Formed C-Cl Preserved Logic1 F > Br/Cl (S_NAr) Logic2 Br > Cl (Suzuki)

Figure 1: Synthetic workflow demonstrating the orthogonal reactivity strategy. The fluorine handles the scaffold assembly, while the bromine handles the core coupling.

Part 4: References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link(Demonstrates the utility of morpholine/piperazine solubilizing groups in kinase inhibitors).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link(Authoritative guide on ligand selection for differentiating Aryl-Cl vs Aryl-Br).

  • Vapourtec Application Note. (2018). Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene with morpholine.[1] Vapourtec Flow Chemistry Citations. Link(Validates the SNAr conditions for morpholine addition to electron-deficient fluoro-arenes).

  • RWTH Aachen University Publications. (2018). Exploration of Dinuclear Pd(I) Catalysis & Synthetic Developments. RWTH Publications. Link(Provides experimental evidence for chemoselective coupling of 2-bromo-4-chlorophenyl systems).

Sources

Experimental use of "4-(2-Bromo-4-chlorophenyl)morpholine" in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Profiling of the Halogenated Aryl-Morpholine Scaffold

Part 1: Introduction & Strategic Rationale

4-(2-Bromo-4-chlorophenyl)morpholine (CAS: 1432058-09-7) represents a specific subclass of N-aryl morpholines , a "privileged structure" in medicinal chemistry. This scaffold is ubiquitous in drug discovery, serving as a core pharmacophore in CNS agents (e.g., Reboxetine, Phenmetrazine analogs) and kinase inhibitors (e.g., Gefitinib side chains).

Why use this specific compound?

  • Metabolic Stability Probe: The specific halogenation pattern (2-Bromo, 4-Chloro) is designed to block common metabolic soft spots. The para-chloro substituent prevents CYP450-mediated para-hydroxylation, while the ortho-bromo substituent introduces steric bulk that can twist the biaryl bond (if coupled) or block ortho-oxidation.

  • Lipophilic Fragment: With a predicted LogP of ~3.5–4.0, this molecule serves as a lipophilic probe to test membrane permeability and non-specific binding in early-stage screening.

  • Synthetic Intermediate: It is a high-value building block for Buchwald-Hartwig aminations, allowing the morpholine ring to be "clicked" onto complex heteroaromatic cores.

This guide provides a standardized protocol for introducing this compound into cell culture systems to evaluate cytotoxicity , metabolic stability , and functional target engagement .

Part 2: Chemical Handling & Preparation

Critical Warning: Halogenated aryl-morpholines are lipophilic and poorly soluble in aqueous media. Improper solubilization is the #1 cause of experimental variability.

Physicochemical Profile
PropertyValueImplication for Cell Culture
Molecular Weight 276.56 g/mol Standard small molecule range.
Solubility (Water) < 0.1 mg/mLInsoluble. Requires organic co-solvent.
Solubility (DMSO) > 50 mMExcellent. Use high-grade DMSO (≥99.9%).
LogP (Predicted) ~3.8High membrane permeability; risk of plastic binding.
Stock Solution Protocol
  • Weighing: Weigh 5–10 mg of solid compound into a glass vial (avoid plastic to prevent static loss).

  • Dissolution: Add sterile DMSO to achieve a 20 mM stock concentration .

    • Calculation: For 5 mg (0.018 mmol), add 904 µL DMSO.

  • Storage: Aliquot into 50 µL volumes in amber glass vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT / CellTiter-Glo)

Objective: Determine the safe therapeutic window (IC50) before functional assays.

Reagents:

  • Target Cell Line (e.g., HEK293 for toxicity, HepG2 for metabolism).

  • Assay Media (DMEM + 10% FBS).

  • Positive Control: Doxorubicin (10 µM).

  • Vehicle Control: 0.5% DMSO.

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.

  • Compound Dilution (Serial):

    • Prepare a 200 µM intermediate dilution in culture media (1:100 from 20 mM stock). Note: This ensures final DMSO is <1%.

    • Perform 1:2 serial dilutions in media to generate a range: 100 µM, 50 µM, 25 µM ... 0.1 µM.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media.

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2.

  • Readout: Add MTT reagent or CellTiter-Glo substrate. Read Absorbance (570 nm) or Luminescence.

Data Analysis: Plot Log[Concentration] vs. % Viability. Fit to a sigmoidal dose-response curve to calculate IC50.

  • Pass Criteria: IC50 > 10 µM indicates the compound is suitable for functional screening without confounding toxicity.

Protocol B: Metabolic Stability Assessment (Hepatocyte S9 Fraction)

Objective: Verify if the 2-Br/4-Cl substitution effectively blocks metabolism.

Rationale: The morpholine ring is susceptible to ring-opening oxidation. The halogenated phenyl ring is designed to protect against this.

  • Preparation: Thaw human or rat liver microsomes (0.5 mg/mL protein).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • NADPH Regenerating System (1 mM).

    • Test Compound: 1 µM final concentration.

  • Time Course: Incubate at 37°C. Take aliquots at t = 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of morpholin-3-one metabolites.

Part 4: Visualization & Logic

Figure 1: Experimental Workflow for NCE Profiling

Caption: Logical flow for evaluating this compound, ensuring toxicity data precedes functional claims.

G cluster_Assays Parallel Bioassays Stock Solid Compound (Store RT) DMSO 20 mM Stock (DMSO, -20°C) Stock->DMSO Solubilization Dilution Intermediate Dilution (200 µM in Media) DMSO->Dilution 1:100 Dilution Tox Cytotoxicity (HEK293/HepG2) Dilution->Tox Serial Dilution Metab Metabolic Stability (Microsomes) Dilution->Metab 1 µM Fixed Func Functional Screen (e.g., Sigma-1 Binding) Dilution->Func < IC50 Dose Tox->Func Validate Safety Analysis Data Analysis (IC50 / t1/2) Tox->Analysis Metab->Analysis Func->Analysis

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: Mechanistic role of substituents in this compound.

SAR Core Morpholine Ring (Solubility / H-Bond Acceptor) Phenyl Phenyl Linker (Scaffold) Core->Phenyl N-Aryl Bond Target Binding\n(e.g. Kinase Hinge / Sigma-1) Target Binding (e.g. Kinase Hinge / Sigma-1) Core->Target Binding\n(e.g. Kinase Hinge / Sigma-1) Sub1 2-Bromo (Ortho) (Steric Twist / Blocks Ortho-Metabolism) Phenyl->Sub1 Sub2 4-Chloro (Para) (Blocks Para-Hydroxylation / Increases Lipophilicity) Phenyl->Sub2 Metabolic Stability Metabolic Stability Sub1->Metabolic Stability Sub2->Metabolic Stability

Part 5: References

  • Kourounakis, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link

  • Kumari, A., & Singh, R. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

  • Sigma-Aldrich. (2023). "Product Specification: this compound (CAS 1432058-09-7)." Merck KGaA. Link

  • BenchChem. (2025).[1] "Synthesis of N-Aryl Morpholines: Application Notes." BenchChem Protocols. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/stability protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-(2-Bromo-4-chlorophenyl)morpholine

[1]

Status: Operational Ticket Type: Synthesis Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist Target Molecule: 4-(2-Bromo-4-chlorophenyl)morpholine (CAS: Variable based on salt form)[1]

Diagnostic Framework: The Selectivity Challenge

The synthesis of This compound presents a classic "chemoselectivity" problem. You are attempting to form a C-N bond on a poly-halogenated benzene ring. The core challenge is not just reactivity, but selectivity : you must install the morpholine ring without displacing the bromine (at C2) or the chlorine (at C4).

If your yields are low (<50%), you are likely encountering one of three failure modes:

  • Regio-scrambling: The catalyst couples at the Bromine site instead of the intended leaving group.

  • Protodehalogenation: The catalytic cycle accidentally cleaves the C-Br or C-Cl bond, replacing it with a Hydrogen.[1]

  • Catalyst Poisoning: The morpholine (a secondary amine) or the halides are chelating the metal in an unproductive state.

The Strategic Solution: Oxidative Addition Hierarchy

To maximize yield, we utilize the innate kinetic preference of Palladium (Pd) for oxidative addition. The rate of insertion into Carbon-Halogen bonds follows this hierarchy:

2

Recommendation: Do not use 1,2-dibromo-4-chlorobenzene. The selectivity between two bromine atoms is poor.[3] Instead, use 2-bromo-4-chloro-1-iodobenzene .[1] The Pd catalyst will selectively attack the C-I bond, leaving the C-Br and C-Cl intact.[1]

Visualizing the Selectivity Logic

The following diagram illustrates the kinetic pathway required for high-yield synthesis.

ReactionSelectivityStartPrecursor:2-Bromo-4-chloro-1-iodobenzeneOxAddOxidative Addition(Selectivity Check)Start->OxAdd+ Pd(0)Pd0Pd(0) Catalyst(Active Species)Pd0->OxAddPath_IPath A (Preferred):Insert at C-I Bond(Fast Kinetic Rate)OxAdd->Path_IHigh Selectivity(Low Temp)Path_BrPath B ( undesired):Insert at C-Br Bond(Slower Kinetic Rate)OxAdd->Path_BrLow Selectivity(High Temp/Wrong Ligand)IntermediatePd(II) IntermediatePath_I->Intermediate+ MorpholineByproductImpurity:Regio-isomer orOligomersPath_Br->ByproductProductTarget:4-(2-Bromo-4-chlorophenyl)morpholineIntermediate->ProductReductive Elimination

Caption: Kinetic hierarchy of Pd-catalyzed oxidative addition. Path A is the target pathway enabled by using an Iodo-precursor.[1]

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to minimize dehalogenation and maximize regioselectivity.

Substrates:

  • Electrophile: 2-bromo-4-chloro-1-iodobenzene (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: Xantphos (2.0 mol%) — Selected for its wide bite angle which promotes reductive elimination, preserving the aryl halides.

  • Base: Cs₂CO₃ (2.0 equiv) — Milder than NaOtBu, reducing dehalogenation risks.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[1]

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the solvent with Argon for 20 minutes before adding reagents. Oxygen is the primary cause of catalyst death (Pd black formation).

  • Charge: In a glovebox or under positive Argon flow, add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and the aryl iodide to the reaction vessel.

  • Solvation: Add the degassed solvent and morpholine via syringe.

  • Activation: Heat the mixture to 80°C .

    • Note: Do not reflux at 110°C immediately. Higher temperatures narrow the selectivity gap between I and Br.

  • Monitoring: Check TLC/LCMS at 2 hours. If conversion is low, increase to 100°C.[1]

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify via column chromatography (Hexane/EtOAc gradient).

Troubleshooting & FAQs

Q1: I am observing "Protodehalogenation" (Product mass is M-Br or M-Cl). Why?

Diagnosis: This is a reduction side-reaction.[1] Root Cause:

  • Hydride Source: Your solvent might be "wet" or you are using an alcohol/amine that acts as a hydride donor.

  • Over-active Catalyst: The catalyst is inserting into the C-Br bond after the C-I reaction is finished. Corrective Action:

  • Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Alkoxide bases (like tBuO-) can undergo beta-hydride elimination, acting as a reducing agent.[1]

  • Ensure solvent is strictly anhydrous.

  • Stop the reaction immediately upon consumption of the starting material.

Q2: My reaction turns black immediately and yield is <10%.

Diagnosis: "Pd Black" precipitation. The active catalytic species (PdL2) has collapsed into inactive metallic Palladium clusters. Root Cause:

  • Oxygen Leak: The most common cause.

  • Ligand Deficiency: Not enough phosphine ligand to stabilize the Pd(0). Corrective Action:

  • Increase the Ligand:Pd ratio from 2:1 to 4:1 .

  • Re-evaluate your inert gas manifold (Schlenk line) for leaks.

Q3: Can I use the cheaper 1,2-dibromo-4-chlorobenzene instead of the Iodo-precursor?

Diagnosis: Cost vs. Yield trade-off. Analysis: Yes, but yield will drop. The Pd will struggle to differentiate between the C1-Br and C2-Br. Optimization for Dibromo-substrate:

  • Use a sterically bulky ligand like P(t-Bu)₃ or a Buchwald generation ligand (e.g., BrettPhos ). These ligands create a crowded environment that makes it difficult for the Pd to insert into the more hindered C2-Br bond (ortho to the chlorine), favoring the C1-Br.

Troubleshooting Logic Tree

Use this flow to diagnose your specific yield issue.

TroubleshootingStartYield Issue DetectedCheckTLCCheck TLC/LCMSWhat remains?Start->CheckTLCSM_LeftStarting MaterialRemainsCheckTLC->SM_LeftNo_SMStarting MaterialConsumedCheckTLC->No_SMColorCheckIs Reaction Mix Black?SM_Left->ColorCheckProductCheckMajor Peak Mass?No_SM->ProductCheckBlackYes (Pd Black):O2 Leak or Ligand Issue-> Degas & Add LigandColorCheck->BlackNotBlackNo (Orange/Yellow):Catalyst Inactive-> Increase Temp or Change BaseColorCheck->NotBlackWrongMassMass = M-Br (Dehalogenation):Base/Solvent Issue-> Switch to Cs2CO3ProductCheck->WrongMassRightMassCorrect Mass but Low Yield:Isolation Issue-> Check Aqueous Layer pHProductCheck->RightMass

Caption: Decision matrix for diagnosing low yields in Buchwald-Hartwig couplings.

Comparative Data: Ligand Performance

The choice of ligand is the single most critical variable for this transformation.

LigandTypeSelectivity (I vs Br)Yield PotentialNotes
Xantphos BidentateHigh 85-95% Preferred.[1] Large bite angle prevents scrambling.
BINAP BidentateModerate60-75%Good, but can be slower for electron-rich amines.[1]
PPh₃ MonodentateLow<40%Avoid. Leads to rapid catalyst death and poor selectivity.
BrettPhos Bulky MonoHigh80-90%Excellent alternative if Xantphos fails; expensive.[1]

References

  • BenchChem. (2025).[2] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination: Mechanism and Ligand Effects.[1] Retrieved from

  • Fu, W. C., et al. (2017).[4][5] Regioselective Synthesis of Polycyclic Aromatic Compounds through Versatile π-Extension of Aryl Halides.[1][5] (Demonstrates Pd selectivity in poly-halogenated systems). Angewandte Chemie, 56(25). Retrieved from

Aryl Morpholine Synthesis: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Optimizing Buchwald-Hartwig Conditions for Aryl Morpholine Synthesis Maintainer: Senior Application Scientist, Catalysis Division Last Updated: February 19, 2026

Core Directive & Scope

This guide serves as a dynamic troubleshooting and optimization hub for researchers synthesizing aryl morpholines via Buchwald-Hartwig amination. Unlike primary amines, morpholine is a secondary cyclic amine with moderate nucleophilicity and specific steric requirements. This document moves beyond "standard recipes" to explain the why behind reaction failures, focusing on the kinetic competition between productive reductive elimination and catalyst deactivation.

Visualizing the Failure Points

Before addressing specific questions, review the catalytic cycle below. Most failures in morpholine synthesis occur at Step 4 (Reductive Elimination) or via Off-Cycle Deactivation .

BuchwaldMorpholine Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Morpholine Coordination) OxAdd->AmineBind Morpholine IodideInhib FAILURE: Iodide Inhibition (Pd Dimer Formation) OxAdd->IodideInhib If X=I (High Conc) Deprotonation Deprotonation (Pd-Amido Complex) AmineBind->Deprotonation Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Rate Limiting Step for Sec. Amines ProtoDehal FAILURE: Protodehalogenation (Ar-H formed) Deprotonation->ProtoDehal Slow Red. Elim. + H-Source BetaHydride FAILURE: Beta-Hydride Elim (Enamine formation) Deprotonation->BetaHydride If Alkyl-Pd species RedElim->Pd0 Regen L-Pd(0)

Figure 1: The catalytic cycle highlighting critical failure modes. For morpholine (secondary amine), the transition from Deprotonation to Reductive Elimination is often the bottleneck.

Module 1: The Catalyst System (The Engine)

Q: I am using Pd(PPh3)4 or Pd(OAc)2/BINAP, but conversion is stuck at <20%. Why?

A: Older generation catalysts lack the steric bulk and electron richness required for efficient morpholine coupling.

  • The Issue: Morpholine is a secondary amine.[1][2] For the C-N bond to form, the palladium center must undergo reductive elimination.[3] This step is electronically demanding and sterically accelerated. Simple phosphines (PPh3) bind too tightly or lack the bulk to "squeeze" the product off the metal.

  • The Fix: Switch to Dialkylbiaryl Phosphine ligands (Buchwald Ligands).

  • Recommendation:

    • Primary Choice: RuPhos . It is specifically optimized for secondary amines. Its steric bulk prevents

      
      -hydride elimination and lowers the barrier for reductive elimination [1].
      
    • Secondary Choice: XPhos .[4][5] Excellent generalist ligand, particularly for aryl chlorides.

    • Avoid: BrettPhos (optimized for primary amines; often too bulky for efficient morpholine binding).

Q: Should I use a G3 or G4 precatalyst, or mix Pd2(dba)3 + Ligand in situ?

A: Always use G3 or G4 precatalysts for reproducibility.

  • Reasoning: In situ mixing of Pd2(dba)3 and ligand is prone to error. The "dba" ligand can inhibit the reaction by competing for the metal center. G3/G4 precatalysts contain a pre-formed Pd-Ligand bond and activate rapidly upon exposure to base, releasing no inhibitory byproducts (G4 releases benign N-methylcarbazole) [2].

  • Protocol: Use RuPhos-Pd-G4 (1–2 mol%).

Module 2: The Reaction Environment (Base & Solvent)

Q: My substrate contains an ester/nitrile. Using NaOtBu decomposed it. What now?

A: You must switch to a "Weak Base" protocol.

  • Standard Conditions (Strong Base): NaOtBu (Sodium tert-butoxide) in Toluene or THF. Fast, but incompatible with electrophiles (esters, nitro, nitriles).

  • Weak Base Conditions: Use K3PO4 or Cs2CO3 .

    • Critical Tweak: These inorganic bases are insoluble in organic solvents. You must use a solvent system that solubilizes the base or facilitates phase transfer.

    • Solvent: 1,4-Dioxane or t-Amyl Alcohol.[4]

    • Additive: Adding 1-5 equivalents of water can drastically improve kinetics by creating a triphasic system or solubilizing the carbonate surface [3].

Data: Base Selection Matrix
Substrate FeatureRecommended BaseSolvent SystemTemp (°C)Notes
Standard / Robust NaOtBu (1.2 eq)Toluene or THF60-80Fastest rates. Air sensitive solid.[6]
Ester / Ketone Cs2CO3 (2.0 eq)1,4-Dioxane80-100Requires higher temp.
Base Sensitive K3PO4 (2.0 eq)t-Amyl Alcohol80-100Milder than Carbonate.
High Polarity DBU (Organic base)Acetonitrile/Tol60-80Useful for highly polar substrates.

Module 3: Troubleshooting Specific Failures

Q: I see full consumption of Aryl Halide, but the major product is the de-halogenated arene (Ar-H), not the morpholine product.

A: This is Protodehalogenation .

  • Mechanism: The oxidative addition occurred (Pd inserted into Ar-X), but the morpholine failed to bind or reductive elimination was too slow. The Pd-Ar intermediate grabbed a hydride (H-) from the solvent or the amine itself.

  • Troubleshooting:

    • Ligand Switch: The current ligand is likely too bulky, preventing morpholine binding. If using BrettPhos, switch to RuPhos .

    • Solvent: Avoid ethereal solvents (THF/Dioxane) if possible; switch to Toluene which is less prone to hydride transfer.

    • Dryness: Ensure reagents are anhydrous. Water can sometimes promote dehalogenation pathways in specific cycles.

Q: The reaction turns black and precipitates metal immediately.

A: This is "Pd Black" formation (catalyst death).

  • Cause: The ligand has detached from the Palladium, leading to aggregation of Pd(0) clusters.[6]

  • Solution:

    • Check Ligand/Pd Ratio: If mixing in situ, ensure you use a 1.2:1 or 2:1 ratio of Ligand:Pd.

    • Oxidation: Your phosphine ligand may be oxidized. Use a fresh bottle or a G4 precatalyst (which is air-stable).

    • Iodide Inhibition: If using Ar-I, the released Iodide ions can form bridging dimers that deactivate the catalyst. Switch to Ar-Br or add a scavenger (rarely needed if using modern ligands).

Optimization Logic Flow

Use this decision tree to guide your next experiment.

OptimizationTree Start Start: Standard Protocol (RuPhos-Pd-G4, NaOtBu, Tol) CheckYield Check Yield Start->CheckYield HighYield Yield > 80% Success CheckYield->HighYield LowYield Yield < 10% (No Conversion) CheckYield->LowYield Catalyst Inactive MidYield Yield 20-50% (Stalled) CheckYield->MidYield Catalyst Death SideProd Ar-H (Dehalogenation) Major Product CheckYield->SideProd Mechanism Error Action1 Switch to XPhos Increase Temp to 100C LowYield->Action1 Check Oxidative Add. Action2 Add 10% extra Ligand Switch Solvent (tAmylOH) MidYield->Action2 Catalyst Poisoning? Action3 Switch Ligand (RuPhos) Concentrate Rxn (1.0M) SideProd->Action3 Red. Elim. too slow

Figure 2: Decision logic for optimizing reaction conditions based on crude LCMS data.

Validated Standard Operating Procedure (SOP)

Protocol: Aryl Morpholine Synthesis via RuPhos-Pd-G4 Target Scale: 1.0 mmol

  • Preparation:

    • Equip a 2-dram vial or microwave tube with a stir bar.

    • Strictly exclude air during set-up (glovebox or Schlenk line recommended).

  • Reagents:

    • Aryl Halide (1.0 equiv, 1.0 mmol)

    • Morpholine (1.2 equiv, 1.2 mmol)

    • Base: NaOtBu (1.2 equiv) [Use K3PO4 (2.0 equiv) if ester present].

    • Catalyst: RuPhos-Pd-G4 (0.01 equiv / 1 mol%).

    • Solvent: Anhydrous Toluene (2.0 mL, 0.5 M concentration). [Use 1,4-Dioxane if using K3PO4].

  • Execution:

    • Add solid reagents (Pd source, Base, Aryl Halide if solid) to the vial.

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add solvent and Morpholine (and Aryl Halide if liquid) via syringe.

    • Heat to 80 °C for 2–12 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a small pad of silica or Celite to remove Pd black and salts.

    • Concentrate and purify.

References

  • RuPhos Specificity: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega 2020, 5, 34, 21890–21898. Link

  • Precatalyst Activation: G3 and G4 Buchwald Precatalysts: The newest air, moisture, and thermally stable crossing-coupling complexes.[5] Sigma Aldrich Technical Guide. Link

  • Weak Base Protocols: Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv 2021. Link

  • General Review: Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Perspective. Organic Chemistry Portal / Buchwald Lab. Link

Sources

Technical Support Center: Synthesis of 4-(2-Bromo-4-chlorophenyl)morpholine

[1]

Strategic Overview & Reaction Landscape

Welcome to the Technical Support Hub for 4-(2-Bromo-4-chlorophenyl)morpholine . This intermediate is a critical scaffold in the synthesis of serotonin modulators and antifungal agents.[1] Its synthesis typically follows one of two primary pathways, each with distinct "failure modes" and side-reaction profiles.[1]

To troubleshoot effectively, you must first identify which route you are utilizing:

  • Route A: Electrophilic Aromatic Substitution (EAS)

    • Mechanism:[1][2][3][4][5][6][7][8] Bromination of 4-(4-chlorophenyl)morpholine using N-Bromosuccinimide (NBS).[1]

    • Primary Challenge: Controlling mono- vs. di-bromination (regioselectivity).[1]

  • Route B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) [1]

    • Mechanism:[1][2][3][4][5][6][7][8] Coupling Morpholine with 1-bromo-2-iodo-4-chlorobenzene (or similar di-halo arene).[1]

    • Primary Challenge: Chemoselectivity (reacting at the I site vs. the Br site).[1]

Interactive Troubleshooting Guide (Q&A)

Module A: The "NBS Bromination" Route

Context: You are reacting 4-(4-chlorophenyl)morpholine with NBS to install the bromine at the ortho position.

Q1: I am observing a significant impurity with a mass shift of +78/80 Da (M+2 peak pattern) relative to my product. What is this?

  • Diagnosis: This is the 2,6-dibromo impurity (2,6-dibromo-4-chlorophenyl)morpholine.[1]

  • Root Cause: The morpholine ring strongly activates the benzene ring (ortho/para director).[1] Even though the para position is blocked by Chlorine, the remaining two ortho positions are highly reactive. If the local concentration of NBS is too high, or the temperature is unregulated, the second bromine adds rapidly.

  • Corrective Action:

    • Stoichiometry: Ensure strict 1.0 : 1.0 equivalents of NBS. Do not use excess.

    • Addition Mode: Switch to a slow addition of NBS (dissolved in solvent) rather than adding it as a solid. This keeps the concentration of the brominating agent low relative to the substrate.

    • Temperature: Lower the reaction temperature to 0°C or -10°C.

    • Acid Catalyst: Avoid strong acids which might protonate the morpholine nitrogen (deactivating the ring), but consider using mild Lewis acid catalysis if conversion is stalled, rather than adding more NBS.[1]

Q2: My reaction has stalled with 15% starting material remaining, but adding more NBS causes the di-bromo impurity to spike. How do I push to completion?

  • Diagnosis: Competitive bromination rates. The rate of brominating the product (to make di-bromo) is becoming competitive with brominating the starting material.

  • Solution: Do not add more NBS.

    • Workup Strategy: It is often more efficient to accept 85-90% conversion and separate the non-polar starting material via column chromatography (silica gel) than to deal with the di-bromo impurity, which often co-elutes with the product.

    • Solvent Switch: Switch from DMF to Acetonitrile (MeCN) or DCM .[1] Acetonitrile often enhances regioselectivity due to specific solvation effects on the transition state [1].

Q3: I see a peak corresponding to the "3-bromo" isomer (meta to morpholine). Is this possible?

  • Diagnosis: This is highly unlikely via standard EAS because the morpholine is an ortho/para director and the chlorine is ortho/para directing. The meta position (relative to morpholine) is electronically disfavored.[1]

  • Alternative Explanation: Check your starting material. If you started with 3-chlorophenylmorpholine instead of 4-chlorophenylmorpholine, you will get different isomers. Alternatively, if high heat was used, a "Halogen Dance" (isomerization) could theoretically occur, though rare under NBS conditions.[1]

Module B: The "Buchwald-Hartwig" Route

Context: You are coupling Morpholine with a di-halo benzene (e.g., 1-bromo-2-iodo-4-chlorobenzene).[1][8]

Q4: LCMS shows a product with the correct mass, but also a significant amount of "dimer" (mass ~316 Da).

  • Diagnosis: Bis-morpholino substitution. You have replaced both the Iodine and the Bromine with morpholine groups.

  • Root Cause: The catalyst system is too active, or the temperature is too high, overcoming the reactivity difference between the C-I and C-Br bonds.

  • Corrective Action:

    • Catalyst Selection: Use a catalyst system sensitive to oxidative addition rates.[1] Pd(dba)₂ / Xantphos is often excellent for differentiating halogens.[1]

    • Leaving Group: Ensure you are using 1-bromo-2-iodo-4-chlorobenzene . The reactivity gap between I and Br is large.[1] If you use 1,2-dibromo-4-chlorobenzene, the selectivity will be poor.[1]

    • Temperature: Run the reaction at room temperature or 40°C. Do not reflux.

Q5: I see a "Des-bromo" byproduct (product minus Br).

  • Diagnosis: Hydrodehalogenation. The Pd catalyst has inserted into the C-Br bond and undergone reduction (hydride source present) instead of coupling.

  • Root Cause:

    • Solvent impurities (peroxides or alcohols acting as hydride sources).[1]

    • Excessive heating with triethylamine or similar bases.[1]

  • Corrective Action: Use anhydrous, degassed toluene. Switch the base to Cs₂CO₃ or NaOtBu (inorganic bases) rather than amine bases to reduce hydride donor availability.

Visualizing the "Tree of Troubles"

The following diagram maps the reaction pathways and where specific impurities originate.

ReactionPathwayscluster_legendLegendSMStarting Material4-(4-chlorophenyl)morpholineTargetTARGET PRODUCTThis compoundSM->Target Controlled Bromination(1.0 eq NBS, 0°C)Impurity_OxIMPURITY B (Oxidation)Morpholin-3-one derivativeSM->Impurity_Ox Radical Pathway(Trace)NBSReagent: NBSImpurity_DiIMPURITY A (Over-reaction)2,6-Dibromo-4-chlorophenyl...Target->Impurity_Di Excess NBSHigh TempPrecursor_BAlt Route Start1-bromo-2-iodo-4-chlorobenzenePrecursor_B->Target Pd-Cat (Selectivity I > Br)Impurity_BisIMPURITY C (Bis-Coupling)1,2-Dimorpholino...Precursor_B->Impurity_Bis Over-active CatalystkeyGreen Arrow: Desired PathRed Dashed: Side Reaction

Caption: Figure 1. Reaction network showing the genesis of critical impurities in both Bromination and Buchwald routes.

Optimized Experimental Protocols

Protocol A: Regioselective Bromination (Recommended)

Best for: Late-stage functionalization, cost-efficiency.

ParameterSpecificationRationale
Substrate 4-(4-chlorophenyl)morpholineCommercially available or easily synthesized.[1]
Reagent N-Bromosuccinimide (NBS) Provides a controlled source of

compared to elemental

.[1]
Solvent Acetonitrile (MeCN) Promotes para/ortho selectivity and clean precipitation in workup [1].[1]
Temperature 0°C to 10°C Kinetic control to prevent di-bromination.
Stoichiometry 1.05 equiv NBSSlight excess to drive conversion without risking over-bromination.[1]

Step-by-Step:

  • Dissolve 1.0 eq of 4-(4-chlorophenyl)morpholine in Acetonitrile (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 1.05 eq of NBS in Acetonitrile (5 volumes).

  • Critical Step: Add the NBS solution dropwise over 30-60 minutes. Do not dump it in.

  • Monitor by HPLC/UPLC.[1] Look for the disappearance of SM and the emergence of the product.

  • Stop Point: If Di-bromo impurity > 2%, quench immediately with 10%

    
     (aq).
    
Protocol B: Chemoselective Cross-Coupling

Best for: Cases where regio-control in bromination fails.[1]

  • Charge flask with 1-bromo-2-iodo-4-chlorobenzene (1.0 eq), Morpholine (1.1 eq), and

    
     (2.0 eq).[1]
    
  • Add Toluene (degassed).

  • Add Catalyst:

    
     (1 mol%) and Xantphos (2 mol%).[1][8]
    
  • Stir at RT to 40°C . Note: The C-I bond reacts at RT; the C-Br bond requires heat (>80°C).[1] Keeping it cool ensures selectivity.[1] [2]

Impurity Profile Reference Table

Use this table to identify peaks in your LCMS data.

ComponentRelative Retention Time (RRT)Mass Shift (

Da)
Description
Morpholine ~0.1-Reagent (Very polar)
Starting Material 1.0004-(4-chlorophenyl)morpholine
Target Product 1.15 +79 This compound
Impurity A 1.35+1582,6-Dibromo-4-chlorophenyl...[1] (Over-bromination)
Impurity C 0.95+511,2-Dimorpholino... (Bis-coupling)

(Note: RRTs are estimated for a standard C18 Reverse Phase method, Water/Acetonitrile gradient).

References

  • Regioselective Bromination in Acetonitrile

    • Source: Canadian Journal of Chemistry.[1][9] "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile."

    • Relevance: Establishes MeCN as a superior solvent for high regio- and chemoselectivity in NBS brominations.[1]

    • Link: [Canadian Science Publishing - Can.[1][9] J. Chem. 87(2): 440-447 (2009)]([Link]1]

  • Buchwald-Hartwig Chemoselectivity (I vs Br)

    • Source: BenchChem Technical Guides.[1][8] "Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene."

    • Relevance: Demonstrates the kinetic preference of Pd-catalysts for C-I bonds over C-Br bonds, enabling selective coupling.[1]

    • Link:[1]

  • General Morpholine Synthesis & Side Reactions

    • Source: Organic Chemistry Portal.[1][6] "Synthesis of Morpholines."

    • Relevance: Provides background on morpholine ring stability and form
    • Link:[1]

  • NBS Reagent Profile

    • Source: Sigma-Aldrich / Merck.[1] "N-Bromosuccinimide Product Information."

    • Relevance: Safety and handling data for the primary brominating agent.[1]

    • Link:[1]

Technical Support Center: 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding common impurities encountered during the synthesis, handling, and analysis of 4-(2-Bromo-4-chlorophenyl)morpholine. As Senior Application Scientists, we have compiled this resource to address practical challenges and ensure the integrity of your experimental outcomes.

I. Understanding the Synthetic Landscape and Impurity Profile

The most common and industrially scalable synthesis of this compound involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction joins morpholine with an appropriate aryl halide, typically 1-bromo-2,4-dichlorobenzene. The choice of this starting material is dictated by the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed aminations, allowing for selective N-arylation.

The impurity profile of your final compound is a direct reflection of the purity of the starting materials and the specific conditions of the coupling reaction. Impurities can be broadly categorized into three sources:

  • Starting Material-Related Impurities: Contaminants present in the initial reagents.

  • Process-Related Impurities: Byproducts formed during the chemical transformation.

  • Degradation Products: Impurities resulting from the breakdown of the final compound over time.

II. Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your experiments in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC/GC-MS analysis with a mass corresponding to the loss of bromine and the addition of hydrogen. What is this impurity?

A1: This is likely the hydrodehalogenation byproduct, 4-(4-chlorophenyl)morpholine . This is a common process-related impurity in Buchwald-Hartwig amination reactions.[1] It arises from a side reaction where the aryl halide is reduced instead of undergoing amination.

  • Causality: This side reaction can be promoted by factors such as:

    • The presence of water or other protic sources in the reaction mixture.

    • Sub-optimal ligand-to-palladium ratio.

    • Certain bases and solvent systems.

  • Troubleshooting:

    • Ensure all reagents and solvents are anhydrous.

    • Optimize the reaction conditions, including the choice of palladium precursor, ligand, and base.

    • Purification via column chromatography is typically effective in removing this impurity.

Q2: My NMR spectrum shows signals that suggest an isomeric impurity. What could be the source?

A2: This is likely due to the presence of isomeric bromodichlorobenzenes in your starting material. The most common isomers of 1-bromo-2,4-dichlorobenzene are 1-bromo-2,5-dichlorobenzene and 1-bromo-3,4-dichlorobenzene.[2][3][4] If present, these will also react with morpholine to produce the corresponding isomeric products:

  • 4-(2,5-dichlorophenyl)morpholine

  • 4-(3,4-dichlorophenyl)morpholine

  • Causality: The presence of these isomers in the final product is almost always due to impure starting material.

  • Troubleshooting:

    • Source your 1-bromo-2,4-dichlorobenzene from a reputable supplier and check the certificate of analysis for isomeric purity.

    • If you suspect the presence of these isomers, they can often be separated from the desired product by careful column chromatography or recrystallization.

Q3: I have a peak in my analysis that corresponds to a di-morpholino substituted product. How is this possible?

A3: While less common due to the lower reactivity of the C-Cl bond, a di-substituted product, 2-bromo-1,4-bis(morpholino)benzene , can form under forcing reaction conditions.

  • Causality:

    • High reaction temperatures.

    • Prolonged reaction times.

    • Use of a highly active catalyst system that can also activate the C-Cl bond.

  • Troubleshooting:

    • Reduce the reaction temperature and time.

    • Screen different palladium/ligand systems to find one that is more selective for the C-Br bond.[5][6]

Q4: My product is showing signs of degradation over time, what are the likely degradation products?

A4: N-aryl morpholines are generally stable compounds. However, under harsh conditions such as exposure to strong acids, bases, or UV light, degradation can occur. Potential degradation pathways include:

  • Oxidation of the morpholine ring: This can lead to the formation of N-oxides or ring-opened products.

  • Cleavage of the C-N bond: This would result in the formation of 2-bromo-4-chlorophenol and morpholine.

  • Troubleshooting:

    • Store the compound in a cool, dark, and dry place.

    • Avoid exposure to extreme pH conditions.

III. Summary of Common Impurities

The following table summarizes the most common impurities, their source, and typical analytical observations.

Impurity NameStructureSourceTypical Analytical Observation
4-(4-chlorophenyl)morpholine C₁₀H₁₂ClNOProcess-RelatedMass corresponding to [M-Br+H]
Isomeric (dichlorophenyl)morpholines C₁₀H₁₁Cl₂NOStarting Material-RelatedIsomeric peaks in HPLC/GC, distinct NMR signals
2-bromo-1,4-bis(morpholino)benzene C₁₄H₁₉BrN₂O₂Process-RelatedMass corresponding to [M-Cl+morpholine]
1-bromo-2,4-dichlorobenzene C₆H₃BrCl₂Starting Material-RelatedUnreacted starting material
Morpholine C₄H₉NOStarting Material-RelatedUnreacted starting material
Palladium Catalyst/Ligand Residues -Process-RelatedMay be detected by ICP-MS or specialized HPLC methods
2-bromo-4-chlorophenol C₆H₄BrClODegradationMass corresponding to cleavage of the C-N bond

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • To an oven-dried Schlenk flask, add 1-bromo-2,4-dichlorobenzene (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a base (e.g., NaOtBu, 1.4 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

  • Add morpholine (1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizing Impurity Formation

The following diagrams illustrate the main reaction pathway and the formation of key impurities.

cluster_0 Starting Materials cluster_1 Buchwald-Hartwig Amination cluster_2 Products & Impurities SM1 1-bromo-2,4-dichlorobenzene Reaction Pd Catalyst, Ligand, Base SM1->Reaction SM2 Morpholine SM2->Reaction SM_Impurity Isomeric Bromodichlorobenzenes SM_Impurity->Reaction Product This compound Reaction->Product Main Reaction Impurity1 4-(4-chlorophenyl)morpholine (Hydrodehalogenation) Reaction->Impurity1 Side Reaction Impurity2 Isomeric (dichlorophenyl)morpholines Reaction->Impurity2 From SM Impurity Impurity3 2-bromo-1,4-bis(morpholino)benzene (Di-substitution) Reaction->Impurity3 Side Reaction (Forcing Conditions)

Caption: Synthetic pathway and origin of common impurities.

VI. References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Organic Syntheses, 87, 21-29.

  • PubChem. (n.d.). 1-Bromo-2,4-dichlorobenzene. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

Sources

Technical Support Center: Solvent Optimization for 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 4-(2-Bromo-4-chlorophenyl)morpholine (CAS: 1432058-09-7). It is designed for researchers encountering yield, purity, or kinetic issues driven by solvent selection.

Topic: Solvent Effects & Process Optimization Target Molecule: this compound Primary Route: Nucleophilic Aromatic Substitution (SNAr) Alternative Route: Buchwald-Hartwig Amination

Core Directive: The Chemistry of Solvent Selection

The synthesis of this aryl morpholine derivative hinges on the specific precursor used. The solvent choice is not arbitrary; it dictates the reaction mechanism's energy landscape.

  • Scenario A: The Fluorinated Precursor (SNAr)

    • Precursor: 1-Fluoro-2-bromo-4-chlorobenzene.

    • Mechanism: Nucleophilic Aromatic Substitution.[1][2][3]

    • Solvent Logic: The reaction proceeds via a charged Meisenheimer complex. Polar Aprotic solvents (DMSO, DMF, NMP) are critical here. They stabilize the polar transition state while leaving the morpholine nucleophile "naked" (unsolvated) and highly reactive.

    • Contraindication: Protic solvents (EtOH, MeOH) hydrogen-bond to morpholine, significantly reducing its nucleophilicity and slowing the reaction rate by orders of magnitude.

  • Scenario B: The Non-Activated Precursor (Buchwald-Hartwig)

    • Precursor: 1-Bromo-2-bromo-4-chlorobenzene (or Iodo analog).

    • Mechanism: Pd-Catalyzed Cross-Coupling.[4][5][6]

    • Solvent Logic: Requires non-polar or moderately polar solvents (Toluene, 1,4-Dioxane) that solubilize the organic ligands (e.g., BINAP, Xantphos) and do not coordinate strongly to the Palladium center.

    • Contraindication: Highly coordinating polar solvents (like DMSO) can poison the catalyst or interfere with the oxidative addition step.

Troubleshooting Guide (Q&A Format)
Module 1: Reaction Kinetics & Conversion (SNAr Route)

Q: I am using Ethanol at reflux, but the conversion is stuck at <20% after 24 hours. Why? A: Ethanol is a Polar Protic solvent. It forms a "solvent cage" around the nitrogen atom of the morpholine via hydrogen bonding. This stabilizes the ground state of the nucleophile, increasing the activation energy required to attack the aromatic ring.

  • Solution: Switch to a Polar Aprotic solvent like DMSO or DMF . These solvents do not hydrogen bond to the amine, increasing the effective collision frequency. Expect reaction times to drop from >24h to <4h at 100°C.

Q: My reaction in DMF turned black and has many impurities. What happened? A: DMF can thermally decompose at high temperatures (>130°C) to produce dimethylamine, which competes with morpholine to form the dimethylamino-impurity.

  • Solution:

    • Lower the temperature to 90–110°C .

    • Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO , which have higher thermal stability.

    • Ensure the DMF is anhydrous; water at high temperatures accelerates hydrolysis of the aryl fluoride to a phenol byproduct.

Module 2: Selectivity Issues

Q: I see a byproduct with a mass corresponding to the displacement of Chlorine instead of Fluorine. How do I stop this? A: While Fluorine is the best leaving group for SNAr due to the high electronegativity stabilizing the intermediate, Chlorine can be displaced at very high temperatures.

  • Solution:

    • Control Temperature: Do not exceed 120°C. The activation energy for Cl-displacement is higher than F-displacement.

    • Solvent Choice: Use Acetonitrile (reflux, 82°C) if the reaction is fast enough. The lower boiling point acts as a natural temperature limiter, preventing the energy threshold for Cl-displacement from being reached.

Module 3: Work-up & Isolation

Q: I used DMSO, but I cannot extract the product efficiently; it stays in the aqueous layer. A: DMSO is highly miscible with water and can solubilize organic compounds in the aqueous phase ("salting in" effect).

  • Solution:

    • Dilution: Pour the reaction mixture into a large excess of Ice Water (10:1 ratio water:DMSO). The product should precipitate as a solid.

    • Extraction: If oiling occurs, extract with Ethyl Acetate , but wash the organic layer 3x with water and 1x with Brine to actively pull the DMSO out of the organic phase.

Comparative Data: Solvent Performance

The following table summarizes the expected relative rates for the reaction of morpholine with 1-fluoro-2-bromo-4-chlorobenzene (SNAr conditions).

Solvent ClassSpecific SolventDielectric Constant (

)
Relative Rate (Est.)Primary Issue
Polar Aprotic DMSO 46.710,000x Work-up (high BP)
Polar Aprotic DMF 36.78,000x Thermal instability
Polar Aprotic Acetonitrile 37.5500x Low BP (slow kinetics)
Polar Protic Ethanol 24.51x H-bonding (Nucleophile deactivation)
Non-Polar Toluene 2.38<0.1x Poor TS stabilization
Visualized Workflows
Figure 1: Mechanistic Pathway & Solvent Stabilization

This diagram illustrates why Polar Aprotic solvents are superior for the SNAr route.

SNAr_Mechanism Start Reagents: 1-Fluoro-2-bromo-4-chlorobenzene + Morpholine TS Meisenheimer Complex (Negatively Charged Intermediate) Start->TS Nucleophilic Attack Product Product: This compound TS->Product Loss of Fluoride Protic Protic Solvent (EtOH) Cages Nucleophile (Raises Activation Energy) Protic->Start Inhibits Aprotic Aprotic Solvent (DMSO) Stabilizes Charged Complex (Lowers Activation Energy) Aprotic->TS Stabilizes

Caption: Figure 1 : Solvent influence on the SNAr energy landscape. Polar aprotic solvents stabilize the transition state, while protic solvents deactivate the nucleophile.

Figure 2: Solvent Selection Decision Tree

Follow this logic to select the correct solvent system for your specific precursor.

Solvent_Decision_Tree Q1 Which Precursor do you have? Fluoro 1-Fluoro-2-bromo-4-chlorobenzene Q1->Fluoro Fluorine at Pos 1 Bromo 1,2-Dibromo-4-chlorobenzene Q1->Bromo Bromine/Iodine at Pos 1 Route1 Route: S_NAr (Nucleophilic Subst.) Fluoro->Route1 Solvent1 Primary Choice: DMSO or NMP Temp: 90-110°C Route1->Solvent1 Issue1 Issue: Product Oiling / Purity? Solvent1->Issue1 Solvent1_Alt Alternative: Acetonitrile (Reflux) Slower, but cleaner profile Issue1->Solvent1_Alt Route2 Route: Buchwald-Hartwig (Pd-Cat) Bromo->Route2 Solvent2 Primary Choice: Toluene or Dioxane Requires: NaOtBu, Pd2(dba)3, BINAP Route2->Solvent2 Warning CRITICAL: Deoxygenate solvent! Avoid water. Solvent2->Warning

Caption: Figure 2 : Decision matrix for solvent selection based on starting material leaving group capability.

Optimized Experimental Protocol (SNAr Route)

Objective: Synthesis of this compound via Fluorine displacement.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 1-fluoro-2-bromo-4-chlorobenzene (1.0 equiv, e.g., 5.0 g) and Potassium Carbonate (K2CO3, 1.5 equiv).

    • Note: The base neutralizes the HF generated.

  • Solvent: Add DMSO (5 volumes, ~25 mL).

    • Critical Check: Ensure DMSO is dry to prevent hydrolysis.

  • Nucleophile: Add Morpholine (1.2 equiv) via syringe.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Work-up (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass into 150 mL of Ice Water with vigorous stirring.

    • The product should precipitate as an off-white solid.

    • Filter, wash with water (3x 20 mL) to remove residual DMSO, and dry under vacuum.

References
  • Vapourtec. Nucleophilic Aromatic Substitution (SNAr) in Flow. Retrieved from

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Retrieved from

  • Sigma-Aldrich. Product Specification: this compound.[7] Retrieved from

  • National Institutes of Health (PubMed). Solvent effects and mechanism for a nucleophilic aromatic substitution. Retrieved from

Sources

Overcoming low reactivity in the synthesis of substituted phenylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center for organic chemists. It bypasses generic advice to address specific failure modes in the synthesis of substituted phenylmorpholines.

Ticket Subject: Overcoming Low Reactivity & Yield in


-Aryl Morpholine Scaffolds
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Status:  Open
📋 Executive Summary

Synthesizing substituted phenylmorpholines (e.g., phenmetrazine analogs, linezolid intermediates) often hits a "reactivity wall" due to three factors:

  • Steric Deactivation: Ortho-substituents on the phenyl ring block nucleophilic attack.

  • Electronic Mismatch: Electron-rich anilines are poor nucleophiles for

    
    , while electron-rich aryl halides are sluggish in Pd-catalysis.
    
  • Cyclization Stress: Traditional acid-mediated dehydration of diethanolamines requires harsh temperatures (

    
    C), leading to tarring of sensitive substrates.
    

This guide provides three "Service Modules" to troubleshoot and resolve these specific bottlenecks.

🛠 Module 1: C-N Bond Formation Stalled (Buchwald-Hartwig)

Symptom: Reaction stalls at


 conversion; catalyst turns black (Pd precipitation); starting material remains.
Root Cause:  Inappropriate ligand-substrate match. Standard ligands (BINAP, dppf) fail with sterically hindered or electron-rich aryl chlorides.
Troubleshooting Protocol
Variable Standard Condition (Fail) High-Performance Fix Why It Works
Ligand BINAP, PPh

BrettPhos or RuPhos BrettPhos is designed for primary amines; RuPhos excels with secondary amines and sterically hindered aryl halides.
Pd Source Pd(OAc)

+ Ligand
Pd-G3/G4 Precatalysts Precatalysts (e.g., XPhos Pd G3) ensure 1:1 L:Pd ratio and rapid activation at low T, preventing Pd black formation.
Base Cs

CO

(Weak)
NaO

Bu
or LHMDS
Stronger bases facilitate the deprotonation of the amine-Pd complex, the rate-limiting step for bulky substrates.
Solvent Toluene

-Amyl Alcohol
or Dioxane
Polar protic solvents (

-Amyl alcohol) can stabilize the polar transition state in specific catalytic cycles.
⚠️ Critical Alert: The "Iodide Trap"

Do not use Aryl Iodides with standard Buchwald conditions if reactivity is low. Iodide ions can poison the active Pd(0) species by forming stable bridged dimers.

  • Fix: Switch to Aryl Bromides or add a silver salt (AgOTf) to scavenge iodide (expensive, but effective).

🛠 Module 2: Ring Closure Failures (The "Black Tar" Issue)

Symptom: Acid-mediated cyclization of


-aryl-diethanolamine yields a black, polymeric mess instead of product.
Root Cause:  The classic method (H

SO

,

C) is too harsh for substituted phenyl rings, causing oxidative decomposition.
Solution A: The "Mild" Mesylation Route (Recommended)

Instead of forcing dehydration with heat, convert the alcohols to leaving groups and cyclize under basic conditions. This proceeds at


C 

RT.[1][2][3]

Step 1: Activation



Step 2: Cyclization



Note: For N-aryl morpholines, the nitrogen is already in the chain. You actually need to close the Ether linkage. See Protocol below.
Solution B: The Modified Finkelstein-Cyclization

For extremely unreactive anilines where you must build the ring from scratch:

  • React Aniline with Bis(2-chloroethyl)ether .

  • Add NaI (0.5 eq) to the reaction.

  • Mechanism: In situ conversion of Cl

    
     I (Finkelstein). The Iodide is a better leaving group (
    
    
    
    faster rate), allowing the reaction to proceed at lower temperatures (
    
    
    C vs
    
    
    C).
🧪 Detailed Experimental Protocols
Protocol A: High-Efficiency Synthesis of 4-(2-Methoxyphenyl)morpholine (Steric Challenge)

Target: Overcoming steric hindrance of the ortho-methoxy group.

  • Reagents:

    • 2-Bromoanisole (1.0 eq)

    • Morpholine (1.2 eq)

    • Catalyst: RuPhos Pd G3 (2 mol%)

    • Base: NaO

      
      Bu (1.5 eq)
      
    • Solvent: Dry THF (0.2 M concentration)

  • Procedure:

    • Charge a vial with Pd-precatalyst and Base. Purge with N

      
      .
      
    • Add THF, Aryl Bromide, and Morpholine via syringe.

    • Stir at 60°C for 2 hours . (Note: Standard Pd(OAc)

      
       would require 100°C+ and 12h).
      
    • Workup: Dilute with EtOAc, filter through Celite, concentrate.

    • Yield Expectation:

      
      .
      
Protocol B: The "Soft" Cyclization (From

-Aryl Diethanolamine)

Target: Sensitive substrates that char in sulfuric acid.

  • Substrate:

    
    -(4-fluorophenyl)diethanolamine (1.0 eq).
    
  • Activation:

    • Dissolve substrate in THF.[1][3][4] Add Et

      
      N (3.0 eq).
      
    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (2.2 eq) dropwise.

    • Stir 1h. The intermediate bis-mesylate forms.

  • Ring Closure:

    • To the same pot, add KO

      
      Bu  (2.5 eq) dissolved in THF.
      
    • Warm to RT and stir 4h.

    • Mechanism: The alkoxide is not formed; rather, the base promotes intramolecular displacement of the mesylate by the oxygen (if forming from a different precursor) OR, more commonly for this specific precursor:

    • Correction: The diethanolamine route has the Nitrogen in the center. To close the ring, you need to form an Ether bond.

    • Revised Step 3: Treat the bis-mesylate with NaOH (3M aq) and heat to 60°C. The hydroxide displaces one OMs to form an alcohol, which then cyclizes (intramolecular Williamson ether synthesis) to close the ring.

    • Yield: 75-85% (Clean, no tar).

📊 Decision Logic & Troubleshooting Pathways

The following diagram illustrates the decision process for selecting the correct synthetic route based on substrate properties.

MorpholineSynthesis Start Target: Substituted N-Phenylmorpholine CheckSubst Is the Phenyl Ring Available as Aniline or Aryl Halide? Start->CheckSubst Aniline Starting Material: Aniline CheckSubst->Aniline ArylHalide Starting Material: Aryl Halide CheckSubst->ArylHalide AcidSens Is Substrate Acid Sensitive? (e.g., electron-rich, protecting groups) Aniline->AcidSens StericCheck Is Aryl Halide Sterically Hindered? (Ortho-subst or bulky) ArylHalide->StericCheck StandardPd Standard Buchwald: Pd(OAc)2 + BINAP NaOtBu, 100°C StericCheck->StandardPd No AdvancedPd Advanced Buchwald: RuPhos/BrettPhos Pd G3 LHMDS, 60-80°C StericCheck->AdvancedPd Yes (Low Reactivity) AcidRoute Legacy Route: Bis(2-chloroethyl)ether + H2SO4/Heat (Harsh) AcidSens->AcidRoute No (Robust) BaseRoute Finkelstein-Assisted SN2: Bis(2-chloroethyl)ether + NaI (cat) + DIPEA High T, but neutral pH AcidSens->BaseRoute Yes (Sensitive)

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate stability and steric profile.

📉 Data Comparison: Method Efficiency
MethodConditionsTypical YieldTolerancePrimary Failure Mode
Acid Dehydration H

SO

, 180°C
40-60%LowCharring/Polymerization
Standard Buchwald Pd(OAc)

/BINAP
50-70%MediumCatalyst deactivation (Steric)
Advanced Buchwald RuPhos Pd G3 85-98% High Cost of catalyst
Finkelstein SN2 NaI/DIPEA, 120°C60-80%MediumIncomplete cyclization
❓ Frequently Asked Questions (FAQ)

Q: My Buchwald reaction turns black immediately upon heating. What is happening? A: This is "Pd Black" precipitation. It means your ligand is not stabilizing the Palladium effectively, or the reduction of Pd(II) to Pd(0) is happening without substrate oxidative addition.

  • Fix: Switch to a Pd(0) source like Pd

    
    (dba)
    
    
    
    or, better yet, a Precatalyst (Pd G3/G4) which does not require in-situ reduction.

Q: Can I use the Mitsunobu reaction to close the ring? A: Generally, no . The Mitsunobu reaction requires a nucleophile with a pKa < 13-15.[1][5] Aniline nitrogens (pKa ~30) are too basic. While you can use Mitsunobu to dehydrate alcohols, the specific geometry for closing a morpholine ring on a basic nitrogen is unfavorable compared to the simple mesylation/base strategy described in Module 2.

Q: I need to make a 3-substituted phenylmorpholine. Which route is best? A: Do not use the Aniline + Bis-chloroethyl ether route; it will give a mixture of regioisomers.

  • Best Path: Use the Pd-catalyzed carboamination of

    
    -allyl amino alcohols or start from chiral amino acids  (reduction to amino alcohol 
    
    
    
    coupling with epoxide/biselectrophile). The Buchwald route is also viable if you couple a pre-formed 3-substituted morpholine with an aryl halide.
📚 References
  • Buchwald-Hartwig Amination Mechanics:

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • (Review of ligand selection).

  • Morpholine Synthesis via Diethanolamine (Industrial/Legacy):

    • Weissermel, K., & Arpe, H. J. (2003). Industrial Organic Chemistry.

    • (General acid-mediated dehydration context).

  • Mild Cyclization Strategies (Mesylation/Base):

    • Ghorai, M. K., et al. (2015). "Ring-Opening/Closing Strategies for Morpholines." Beilstein J. Org. Chem.

    • (Discusses mild alternatives to acid dehydration).

  • Precatalyst Utility (Pd G3/G4):

    • Bruno, N. C., et al. (2013).[6] "Design and Synthesis of New Pd Precatalysts." Chemical Science.

    • (Technical basis for using G3 catalysts).

Sources

Validation & Comparative

A Multi-Technique Approach to the Definitive Structure Confirmation of 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the unambiguous structural confirmation of a novel or synthesized compound is the bedrock of reliable and reproducible science. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the definitive structural elucidation of 4-(2-Bromo-4-chlorophenyl)morpholine, a substituted phenylmorpholine. Substituted phenylmorpholines are a class of compounds with significant interest in medicinal chemistry.[1]

The First Question: Molecular Mass and Halogen Signature with Mass Spectrometry (MS)

Expertise & Experience: Before delving into the intricacies of atomic connectivity, the primary goal is to confirm the molecular weight and elemental formula. For a molecule containing bromine and chlorine, Mass Spectrometry is uniquely powerful. The natural isotopic abundances of these halogens create a highly characteristic "fingerprint" in the mass spectrum that is difficult to misinterpret.

Causality of the Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) MS is chosen to ionize the molecule and measure its mass-to-charge ratio (m/z). The key advantage here lies in the distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[2][3] A compound with one of each, like our target molecule, will exhibit a unique cluster of peaks (M, M+2, M+4) whose relative intensities are predictable and confirmatory.[4]

Trustworthiness through Isotopic Pattern: The presence and correct ratio of this isotopic cluster provide a high degree of confidence in the elemental composition, specifically confirming the presence of one bromine and one chlorine atom. This is a foundational, self-validating check before proceeding to more complex structural analysis.

Data Presentation: Predicted Isotopic Pattern

The expected molecular ion cluster for C₁₀H₁₁BrClNO provides a clear, quantitative target for experimental verification.

Ionm/z (Nominal)Contributing IsotopesPredicted Relative Abundance
M275¹²C₁₀¹H₁₁⁷⁹Br³⁵Cl¹⁴N¹⁶O~77%
M+2277¹²C₁₀¹H₁₁⁸¹Br³⁵Cl or ¹²C₁₀¹H₁₁⁷⁹Br³⁷Cl100%
M+4279¹²C₁₀¹H₁₁⁸¹Br³⁷Cl~24%
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum of this peak, focusing on the molecular ion region to confirm the M, M+2, and M+4 cluster and its relative intensities.

Visualization: Mass Spectrometry Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation prep Dissolve Compound in Volatile Solvent inject Inject into GC prep->inject sep Chromatographic Separation inject->sep ionize EI Ionization (70 eV) sep->ionize detect Mass Analysis ionize->detect mol_ion Identify Molecular Ion Cluster detect->mol_ion pattern Compare Isotopic Pattern to Theory (M, M+2, M+4) mol_ion->pattern confirm Confirm Elemental Formula (C₁₀H₁₁BrClNO) pattern->confirm

Caption: Workflow for MS-based confirmation of elemental composition.

Mapping the Skeleton: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: With the elemental formula confirmed, NMR spectroscopy is employed to elucidate the precise connectivity of the atoms. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the unique carbon atoms in the structure. For a substituted aromatic compound like this, NMR is indispensable for confirming the substitution pattern.

Causality of the Technique: The principle relies on the magnetic properties of atomic nuclei (specifically ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, and spin-spin coupling (J) between neighboring nuclei provides direct evidence of connectivity. 2D NMR techniques like COSY and HMBC can further establish multi-bond correlations.[5]

Trustworthiness through Orthogonal Data: The combination of ¹H and ¹³C NMR provides a rich, self-consistent dataset. The number of signals in the ¹³C spectrum must match the number of unique carbons, and the integration and splitting patterns in the ¹H spectrum must align with the proposed structure. Any deviation indicates an incorrect structural assignment.

Data Presentation: Predicted NMR Assignments
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H7.4 - 7.6dAromatic H (adjacent to Br)
¹H7.1 - 7.3ddAromatic H (between Cl and Morpholine)
¹H6.9 - 7.1dAromatic H (adjacent to Cl)
¹H3.8 - 4.0tMorpholine -CH₂-O-
¹H3.0 - 3.2tMorpholine -CH₂-N-
¹³C140 - 150sAromatic C-N
¹³C115 - 135m5 other Aromatic C signals
¹³C~66tMorpholine -CH₂-O-
¹³C~50tMorpholine -CH₂-N-

d = doublet, dd = doublet of doublets, t = triplet, s = singlet, m = multiplet

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: 16-32 scans, 2-second relaxation delay, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Parameters: 512-1024 scans, 2-second relaxation delay, spectral width covering 0-200 ppm.

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H signals and assign chemical shifts relative to TMS.

Visualization: Logic of NMR Structure Deduction

cluster_H ¹H NMR Data cluster_C ¹³C NMR Data h_shifts Chemical Shifts (Aromatic vs. Aliphatic) structure Proposed Structure: This compound h_shifts->structure Confirms Environments h_integrals Integration (Proton Count: 3 Ar-H, 8 Morph-H) h_integrals->structure Confirms Proton Ratio h_splitting Splitting Patterns (Neighboring Protons) h_splitting->structure Confirms Connectivity c_count Signal Count (8 unique carbons) c_count->structure Confirms Carbon Skeleton c_shifts Chemical Shifts (C-N, C-O, C-Br, C-Cl) c_shifts->structure Corroborates Environments MS Mass Spectrometry MS_Result Result: C₁₀H₁₁BrClNO (from MW & Isotope Pattern) MS->MS_Result NMR NMR Spectroscopy (¹H & ¹³C) NMR_Result Result: Aromatic & Morpholine Connectivity (from Shifts & Coupling) NMR->NMR_Result FTIR FTIR Spectroscopy FTIR_Result Result: Confirms Ar, C-O-C, C-N groups (from Vibrations) FTIR->FTIR_Result HPLC HPLC HPLC_Result Result: Sample is >95% Pure (from Chromatogram) HPLC->HPLC_Result Final Definitive Structure: This compound MS_Result->Final NMR_Result->Final FTIR_Result->Final HPLC_Result->Final

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize "4-(2-Bromo-4-chlorophenyl)morpholine." Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of expected and observed spectral data, benchmarked against structurally related analogues. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to be an authoritative resource for the structural elucidation of substituted phenylmorpholines.

Introduction

Substituted phenylmorpholines are a significant class of compounds in medicinal chemistry and materials science, often exhibiting a range of biological activities and physical properties.[1][2] Accurate structural confirmation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized materials. "this compound" presents a unique spectroscopic challenge due to the complex interplay of its functional groups: a morpholine ring, a di-substituted aromatic ring, and the presence of two different halogen atoms. This guide will dissect the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this target molecule, comparing it with simpler, commercially available analogues to provide a clear and comprehensive analytical framework.

The Spectroscopic Fingerprint: A Multi-faceted Approach

No single spectroscopic technique can unequivocally determine the structure of a novel compound. Instead, a combination of methods provides complementary pieces of evidence that, when taken together, create a detailed and robust structural picture. The workflow for the analysis of "this compound" follows a logical progression from identifying functional groups (IR) to mapping the carbon-hydrogen framework (NMR) and finally determining the molecular weight and fragmentation pattern (MS).

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy (Functional Group Identification) Purification->IR  Initial Characterization NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Purification->NMR  Detailed Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS  Molecular Formula Data_Analysis Combined Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of a novel organic compound.

I. Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[3] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.

Expected IR Spectrum of this compound

The IR spectrum of our target compound is expected to be complex, but several key absorptions can be predicted based on its structure.

  • C-H Stretching (Aromatic): Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The methylene (CH₂) groups of the morpholine ring will exhibit symmetric and asymmetric C-H stretching vibrations between 3000 and 2850 cm⁻¹.[4]

  • C-O-C Stretching: The ether linkage within the morpholine ring is expected to produce a strong, characteristic C-O-C stretching band, typically in the 1150-1085 cm⁻¹ region.

  • C-N Stretching: The tertiary amine C-N stretching of the morpholine attached to the phenyl ring will likely appear in the 1250-1020 cm⁻¹ range.

  • Aromatic C=C Bending: The benzene ring will show characteristic C=C in-plane bending vibrations in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to specific C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic.

  • C-Br and C-Cl Stretching: The carbon-halogen bonds will have stretching vibrations in the fingerprint region of the spectrum, typically below 800 cm⁻¹. C-Cl stretching is usually found between 850 and 550 cm⁻¹, while C-Br stretching occurs at lower frequencies, between 690 and 515 cm⁻¹.

Comparative IR Data
Compound NameKey IR Absorptions (cm⁻¹)Source
Morpholine (liquid) ~3330 (N-H stretch), 2960-2840 (C-H stretch), 1115 (C-O-C stretch)[5][6]
4-Phenylmorpholine 3060-3010 (Aromatic C-H), 2960-2840 (Aliphatic C-H), 1600, 1500 (Aromatic C=C), 1120 (C-O-C)[7]
4-(4-Bromophenyl)morpholine Similar to 4-phenylmorpholine, with the addition of a C-Br stretch at lower frequencies.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

  • Sample Application: Place a small amount of the solid "this compound" sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

nmr_prediction cluster_structure This compound cluster_protons Expected ¹H NMR Signals structure structure A Aromatic Protons (3H) ~7.0-7.8 ppm Complex splitting pattern B Morpholine Protons (4H, -CH₂-N-) ~3.0-3.5 ppm Triplet C Morpholine Protons (4H, -CH₂-O-) ~3.8-4.1 ppm Triplet

Figure 2: Predicted proton environments for this compound.

  • Aromatic Region (δ 7.0-7.8 ppm): The three protons on the phenyl ring will appear in this region. Due to the deshielding effect of the electronegative halogen atoms and the morpholine nitrogen, their chemical shifts will be downfield.[9] The splitting pattern will be complex due to ortho, meta, and para coupling, but should be consistent with a 1,2,4-trisubstituted pattern.

  • Morpholine Protons (adjacent to Nitrogen, δ 3.0-3.5 ppm): The four protons on the two carbons adjacent to the nitrogen atom are expected to appear as a triplet.

  • Morpholine Protons (adjacent to Oxygen, δ 3.8-4.1 ppm): The four protons on the two carbons adjacent to the oxygen atom will be further downfield due to the higher electronegativity of oxygen and will also likely appear as a triplet.[10]

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the halogens (C-Br and C-Cl) and the nitrogen (C-N) will have their chemical shifts significantly influenced by these substituents.

  • Morpholine Carbons (adjacent to Oxygen, δ ~67 ppm): The two equivalent carbons next to the oxygen atom will appear in this region.[10]

  • Morpholine Carbons (adjacent to Nitrogen, δ ~50 ppm): The two equivalent carbons next to the nitrogen atom will be found more upfield.

Comparative NMR Data
Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
4-Phenylmorpholine ~3.1 (t, 4H), ~3.9 (t, 4H), 6.9-7.4 (m, 5H)~50, ~67, ~116, ~120, ~129, ~151[10]
4-(2-fluoro-4-nitrophenyl)morpholine 3.31 (m, 4H), 3.90 (t, 4H), 6.94 (t, 1H), 7.94 (dd, 1H), 8.03 (ddd, 1H)50.0, 66.7, 112.7, 117.0, 121.1, 145.6, 153.3[11]
4-(4-Bromophenyl)morpholine Aromatic protons shifted relative to 4-phenylmorpholine due to the bromo substituent.Aromatic carbons show shifts consistent with a bromo substituent.[8]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. Integration of the ¹H NMR signals provides the relative ratio of protons.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine and chlorine, this peak will appear as a characteristic cluster of isotopic peaks.

    • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

    • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This will result in a complex isotopic pattern for the molecular ion, with major peaks at M, M+2, and M+4, the relative intensities of which can be calculated and compared to the experimental spectrum for confirmation of the elemental composition.

  • Fragmentation: Electron ionization (EI) is a high-energy technique that will likely cause the molecular ion to fragment. Expected fragmentation pathways include:

    • Loss of the morpholine ring.

    • Cleavage of the C-N bond between the phenyl and morpholine moieties.

    • Loss of halogen atoms.

Comparative Mass Spectrometry Data
Compound NameMolecular Weight ( g/mol )Key m/z valuesSource
4-Phenylmorpholine 163.22163 (M⁺), 104, 77[12]
4-(4-Bromophenyl)morpholine 242.11241/243 (M⁺), 182/184, 155/157
Phenmetrazine analogues VariesFragmentation often involves the morpholine ring.[13]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, where it is separated from any impurities based on its boiling point and interaction with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For EI-MS, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic analysis of "this compound" requires a synergistic application of IR, NMR, and Mass Spectrometry. By understanding the fundamental principles of each technique and predicting the spectral features based on the molecule's structure, a comprehensive and unambiguous characterization can be achieved. Comparing the expected data with that of known analogues like 4-phenylmorpholine and other halogenated derivatives provides a valuable benchmark for interpretation. The protocols outlined in this guide represent standard, self-validating methodologies that, when followed, will yield high-quality data for robust structural confirmation, a critical step in any chemical research and development endeavor.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.[Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...[Link]

  • Semantic Scholar. (n.d.). The infrared absorption spectra of liquid and gaseous morpholine.[Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.[Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.[Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.[Link]

  • Grokipedia. (n.d.). Substituted phenylmorpholine.[Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine.[Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine.[Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.[Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook. [Link]

Sources

An In Vitro Comparative Guide to the Anticancer Potential of 4-(2-Bromo-4-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern drug discovery. A critical initial step in this process is the rigorous in vitro evaluation of new chemical entities to ascertain their potential efficacy and mechanisms of action.[1] This guide provides a comprehensive, in-depth analysis of the investigational compound 4-(2-Bromo-4-chlorophenyl)morpholine , a molecule of interest due to the established anticancer activities of various morpholine derivatives.[2] The morpholine ring is a versatile scaffold in medicinal chemistry, known to enhance the pharmacological properties of molecules.[2][3]

This document details a systematic approach to the in vitro assessment of this compound, comparing its performance against a well-established chemotherapeutic agent, Doxorubicin. We will delve into the experimental design, detailed protocols for key assays, and the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Experimental Design & Rationale

To comprehensively evaluate the anticancer potential of this compound, a multi-faceted approach is employed. This involves assessing its cytotoxic effects across a panel of diverse human cancer cell lines, followed by mechanistic studies to elucidate how it may induce cell death.

Selection of Cancer Cell Lines:

A panel of human cancer cell lines representing different tumor types is crucial for determining the breadth of the compound's activity. For this evaluation, the following cell lines are proposed:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • U-937: A human histiocytic lymphoma cell line.

These cell lines are commonly used in in vitro anticancer drug screening.[4][5][6]

Comparative Compound:

To benchmark the activity of this compound, a potent and widely used chemotherapeutic agent, Doxorubicin , will be used as a positive control. Doxorubicin is a well-documented DNA intercalator and topoisomerase inhibitor, providing a strong reference for cytotoxic potency.[7]

Key In Vitro Assays:

The following assays will be performed to provide a comprehensive profile of the compound's anticancer activity:

  • MTT Assay: To determine the cytotoxic and antiproliferative effects of the compound and calculate its half-maximal inhibitory concentration (IC50).[4]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: To quantify the induction of apoptosis (programmed cell death) versus necrosis.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.[8][9]

Methodologies and Protocols

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, HeLa, and U-937) will be obtained from a reputable cell bank (e.g., ATCC). Cells will be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.[1]

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies start Seed Cancer Cell Lines (MCF-7, A549, HeLa, U-937) treat Treat with this compound & Doxorubicin (Control) at various concentrations start->treat mtt Perform MTT Assay (72h incubation) treat->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Annexin V-FITC/PI Staining ic50->apoptosis cell_cycle Propidium Iodide Staining ic50->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow data_analysis Data Interpretation flow->data_analysis

Caption: Overall workflow for the in vitro evaluation of the test compound.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and Doxorubicin (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)[10]

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]

  • Treat the cells with serial dilutions of this compound and Doxorubicin (e.g., 1 to 100 µmol/L). Include a vehicle control (DMSO).[4]

  • Incubate the plates for 72 hours.[4]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a non-linear regression model.[4]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound and Doxorubicin

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound and Doxorubicin for 24 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.[12]

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[12]

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis Analysis Diagram

G cluster_0 Cell Populations A Annexin V (-) / PI (-) Viable Cells B Annexin V (+) / PI (-) Early Apoptotic Cells C Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells D Annexin V (-) / PI (+) Necrotic Cells

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol 3: Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound and Doxorubicin

  • Cold 70% ethanol[8]

  • PBS

  • RNase A[8]

  • Propidium Iodide (PI) staining solution[8]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound and Doxorubicin for 24 hours.[1]

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[8][14]

  • Wash the cells with PBS and treat with RNase A to remove RNA.[1]

  • Stain the cells with PI.[1]

  • Analyze the DNA content by flow cytometry.[8]

Data Presentation and Comparative Analysis

Cytotoxicity Data (IC50 Values)

The antiproliferative activity of this compound and Doxorubicin will be summarized in the table below. Lower IC50 values indicate greater potency.

Cell LineCancer TypeIC50 of this compound (µM)IC50 of Doxorubicin (µM)
MCF-7Breast[Insert Experimental Data][Insert Experimental Data]
A549Lung[Insert Experimental Data][Insert Experimental Data]
HeLaCervical[Insert Experimental Data][Insert Experimental Data]
U-937Lymphoma[Insert Experimental Data][Insert Experimental Data]
Apoptosis Induction

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) will be quantified and presented in a table for comparative analysis.

TreatmentCell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlMCF-7[Insert Data][Insert Data][Insert Data]
This compound MCF-7[Insert Data][Insert Data][Insert Data]
DoxorubicinMCF-7[Insert Data][Insert Data][Insert Data]
... (Repeat for other cell lines)
Cell Cycle Arrest

The percentage of cells in G0/G1, S, and G2/M phases will be quantified to determine if the test compound induces cell cycle arrest.

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlMCF-7[Insert Data][Insert Data][Insert Data]
This compound MCF-7[Insert Data][Insert Data][Insert Data]
DoxorubicinMCF-7[Insert Data][Insert Data][Insert Data]
... (Repeat for other cell lines)

Discussion and Conclusion

This in vitro evaluation guide provides a robust framework for assessing the anticancer potential of "this compound." By comparing its effects on cell viability, apoptosis induction, and cell cycle progression against the standard chemotherapeutic agent Doxorubicin, a clear and objective performance profile can be established.

The synthesis of morpholine derivatives is an active area of research in medicinal chemistry, with many demonstrating significant biological activities.[3][15] The presence of bromo and chloro substituents on the phenyl ring of the test compound may contribute to its cytotoxic activity, a feature observed in other anticancer compounds.[16]

The experimental data generated from these protocols will provide critical insights into the compound's potency and mechanism of action, guiding future preclinical and clinical development efforts. The systematic approach outlined here ensures the scientific integrity and trustworthiness of the findings, which are essential for advancing promising new molecules in the fight against cancer.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Cell Cycle by Flow Cytometry. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Longdom Publishing. (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • MDPI. (2025). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Assay Guidance Manual. (2025). Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Retrieved from [Link]

  • ResearchGate. (2018). IN-VITRO STUDY TO EVALUATE VARIOUS DRUGS FOR POTENTIAL EFFECT ON DIFFERENT CANCER CELL LINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Taylor & Francis. (2010). Full article: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Arkivoc. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Retrieved from [Link]

  • In Vivo. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays for Cancer Research. Retrieved from [Link]

  • PubMed. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Screening of 4-(2-Bromo-4-chlorophenyl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the antimicrobial screening and evaluation of novel analogues derived from the "4-(2-Bromo-4-chlorophenyl)morpholine" scaffold. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. By synthesizing established protocols with mechanistic insights, this document serves as a practical guide to assessing the potential of this chemical series.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, present in several clinically and agriculturally important antimicrobial agents.[1][2] Its derivatives are particularly noted for their potent antifungal activity. The parent structure, this compound, combines the morpholine nucleus with a di-halogenated phenyl ring, a feature often associated with enhanced biological activity. This guide outlines a systematic approach to explore the structure-activity relationships (SAR) of its analogues, comparing their performance against clinically relevant microbial strains and standard-of-care drugs.

Pillar 1: Mechanistic Rationale for Screening

A fundamental aspect of a robust screening campaign is understanding the potential mechanism of action, which informs the choice of target organisms and assays. For morpholine-based compounds, the primary and most well-elucidated mechanism is the inhibition of ergosterol biosynthesis in fungi.[2][3]

Antifungal Mechanism: Morpholine antifungals, such as fenpropimorph and amorolfine, function as multi-site inhibitors within the ergosterol pathway.[1][2] They primarily target two key enzymes:

  • Sterol Δ14-reductase (ERG24)

  • Sterol Δ8-Δ7 isomerase (ERG2)

Inhibition of these enzymes disrupts the production of ergosterol, a vital component of the fungal cell membrane responsible for maintaining its integrity and fluidity.[4] This disruption leads to the accumulation of toxic sterol intermediates (e.g., ignosterol) and ultimately compromises the cell membrane, resulting in fungal cell death.[2][4] This dual-targeting mechanism is advantageous as it may lower the frequency of resistance development compared to single-target agents.[2]

Antibacterial Potential: While the antifungal mechanism is well-documented, the antibacterial activity of morpholine derivatives is less defined and appears to be structure-dependent. Some studies on novel morpholine-containing scaffolds have reported activity against both Gram-positive and Gram-negative bacteria.[5][6][7] The mechanism is likely different from the antifungal action and may involve targets such as cell wall synthesis, protein synthesis, or DNA gyrase, as seen with other heterocyclic compounds.[5][8][9]

Therefore, a comprehensive screening protocol must evaluate candidates against a broad spectrum of both fungal and bacterial pathogens.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Mechanism Squalene Squalene Epoxide Squalene Epoxide Squalene->Epoxide Squalene Epoxidase Lanosterol Lanosterol Epoxide->Lanosterol Ignosterol Ignosterol (Toxic Intermediate) Lanosterol->Ignosterol C14-demethylation Ergosterol Ergosterol (Final Product) Ignosterol->Ergosterol Δ14-Reductase (ERG24) & Δ8-Δ7 Isomerase (ERG2) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Morpholine Morpholine Analogues Morpholine->Ignosterol Inhibition

Caption: Mechanism of action for morpholine antifungals.

Pillar 2: The Screening Workflow: A Self-Validating System

The credibility of screening data hinges on a meticulously designed and validated workflow. This section details the protocols, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[10][11]

A Compound Library (Parent & Analogues) B Prepare Stock Solutions (DMSO) A->B D Primary Screen: Broth Microdilution (MIC) B->D C Select Test Organisms (Bacteria & Fungi) C->D E Data Analysis: Determine MIC Values D->E F Secondary Screen: Subculture for MBC/MFC E->F H Compare Activity (Analogues vs. Parent vs. Standards) E->H G Data Analysis: Determine MBC/MFC Values F->G G->H I Identify Lead Compounds H->I

Caption: Antimicrobial screening experimental workflow.

Experimental Protocols

1. Selection of Test Organisms and Reference Standards

The choice of microorganisms is critical for evaluating the breadth and specificity of antimicrobial activity. A standard panel should include representatives from major pathogen groups.

  • Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)

  • Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungi (Yeast): Candida albicans (ATCC 90028)

  • Fungi (Mold): Aspergillus fumigatus (ATCC 204305)

Causality: These strains are chosen because they are CLSI-recommended quality control strains, ensuring that the assay is performing correctly, and they represent significant clinical challenges, including common causes of nosocomial and opportunistic infections.[12]

Reference Standards (Positive Controls):

  • For Bacteria: Ciprofloxacin or Levofloxacin (a broad-spectrum quinolone).[8]

  • For Fungi: Fluconazole (an azole for yeasts) and Amphotericin B (a polyene for yeasts and molds).[3][13]

Causality: These standards provide a benchmark against which the potency of the test compounds can be objectively compared. They represent different classes of antimicrobials with known mechanisms of action.

2. Primary Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for this determination.[14][15]

Protocol: Broth Microdilution (Adapted from CLSI M07/M27) [10][16]

  • Preparation of Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Compound Plating:

    • Prepare a 1 mg/mL stock solution of each test compound and reference standard in DMSO.

    • In a 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation:

    • Grow microbial cultures to the logarithmic phase.

    • Adjust the turbidity of the microbial suspension in saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate plates at 35°C. Incubation times are 16-20 hours for most bacteria, 24-48 hours for Candida, and 48-72 hours for Aspergillus.[11][14]

  • Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (for bacteria and yeast) or button formation (for molds) is observed.

3. Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay distinguishes between microbistatic (inhibiting growth) and microbicidal (killing) activity.

Protocol: MBC/MFC Determination

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Pillar 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is essential for interpreting results and making informed decisions about which analogues to advance.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Morpholine Analogues

CompoundS. aureusE. coliP. aeruginosaC. albicansA. fumigatus
This compound 64>128>1281632
Analogue A (R = 4-fluorobenzyl) 3264>12888
Analogue B (R = 2,4-difluorobenzyl) 16326444
Analogue C (R = 4-methylbenzyl) 128>128>1283264
Ciprofloxacin (Standard) 0.50.251NANA
Fluconazole (Standard) NANANA2>64
Amphotericin B (Standard) NANANA0.51

Note: Data presented is illustrative and intended for comparative guidance. NA = Not Applicable.

Analysis of Illustrative Data:

From the hypothetical data in Table 1, several insights can be drawn:

  • Baseline Activity: The parent compound shows moderate antifungal activity, particularly against C. albicans, but weak antibacterial activity. This aligns with the known profile of morpholine derivatives.

  • Structure-Activity Relationship (SAR):

    • The introduction of fluorine atoms on the benzyl substituent (Analogues A and B) appears to enhance both antibacterial and antifungal potency. Analogue B, with two fluorine atoms, is the most potent compound in the series, showing a 4-fold improvement against C. albicans and an 8-fold improvement against A. fumigatus compared to the parent compound.

    • Conversely, adding an electron-donating methyl group (Analogue C) seems to diminish antimicrobial activity across the board.

  • Comparison to Standards: While Analogue B shows promising broad-spectrum activity, its potency is still significantly lower than the standard antibiotic Ciprofloxacin against bacteria. However, its antifungal activity against both yeast and mold (MIC of 4 µg/mL) is noteworthy and warrants further investigation, especially given its potential dual-target mechanism which could offer advantages over single-target drugs like Fluconazole.

Conclusion and Future Directions

This guide establishes a robust, scientifically-grounded framework for the antimicrobial screening of novel this compound analogues. By adhering to standardized CLSI protocols, employing appropriate controls, and systematically analyzing the data, researchers can reliably identify promising lead compounds. The illustrative data suggests that modifications to the parent scaffold, particularly through halogenation, can significantly enhance antimicrobial potency and broaden the spectrum of activity.

Analogues demonstrating potent MIC values (e.g., ≤8 µg/mL) should be prioritized for further studies, including MBC/MFC determination to confirm cidal activity, cytotoxicity assays against mammalian cell lines to assess selectivity, and time-kill kinetic studies to understand their dynamic effects on microbial populations.

References

  • Mercer, E.I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788–793. [Link]

  • Sangshetti, J.N., Nagargoje, D.R., & Shinde, D.B. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(11), 1088-1093. [Link]

  • Selva, C., Tassini, S., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. ChemMedChem, 16(20), 3172-3176. [Link]

  • Gow, N.A.R., & Netea, M.G. (2022). Antifungals and Drug Resistance. Microorganisms, 10(10), 2038. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Singh, S., et al. (2019). Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1646-1661. [Link]

  • Ghannoum, M., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Patsnap. (2024). What is the mechanism of Amorolfine Hydrochloride? Patsnap Synapse. [Link]

  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. [Link]

  • British Crop Protection Council (BCPC). (n.d.). Morpholines. [Link]

  • D'Accolti, L., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Selva, C., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. PubMed. [Link]

  • D'Accolti, L., et al. (2023). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Preprints.org. [Link]

  • D'Accolti, L., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Reference standards for microbiological assay of antibiotics. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Reference Antimicrobial Susceptibility Testing (AST) Data. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79–85. [Link]

  • Szałkowska, A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 6033. [Link]

  • IDEXX. (2023). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • World Organisation for Animal Health (WOAH). (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE Terrestrial Manual. [Link]

  • El-Gohary, N.S., & Shaaban, M.I. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17937–17953. [Link]

  • Mahmood, A.A.R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]-thiazole_derivatives)

Sources

Validating the purity of "4-(2-Bromo-4-chlorophenyl)morpholine" by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Purity of "4-(2-Bromo-4-chlorophenyl)morpholine" by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of halogenated aryl morpholines, specifically This compound (CAS 1432058-09-7), standard purity assessments often fail to detect critical regioisomeric impurities. While generic C18 reversed-phase methods are sufficient for gross purity, they frequently lack the selectivity required to resolve the target compound from its positional isomers (e.g., the 2-chloro-4-bromo analog) or de-halogenated byproducts.

This guide objectively compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the requisite standard for validating this specific chemotype. We provide a complete validation framework aligned with ICH Q2(R1) guidelines.

Compound Profile & Analytical Challenges

The target molecule combines a basic morpholine ring with a di-halogenated phenyl group. This structure presents two distinct chromatographic challenges:

  • Positional Isomerism: The electron-withdrawing nature of the bromine and chlorine atoms creates a pi-system that is structurally very similar to its regioisomers. Hydrophobicity-based separation (C18) often results in co-elution.

  • Basic Tailing: The morpholine nitrogen (pKa ~8.3) is prone to interacting with residual silanols on silica columns, leading to peak tailing and reduced sensitivity.

PropertyValue / CharacteristicImpact on HPLC
Formula C10H11BrClNORequires MS-compatible buffers for ID.
LogP ~3.2 (Predicted)Retains well on RP-HPLC.
Critical Impurities 2-Chloro-4-bromo isomer; Des-bromo analogSimilar LogP to target; requires

selectivity.
Basicity Morpholine NitrogenRequires end-capped columns or pH control.

Comparative Analysis: Generic C18 vs. Phenyl-Hexyl

To determine the optimal method, we compared the performance of a standard alkyl-chain stationary phase against a phenyl-ligand phase.

Method A: The "Generic" Approach (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Outcome: The target and its regioisomer (Impurity B) co-elute due to nearly identical hydrophobicity.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Outcome: The electron-deficient halogenated ring of the target interacts differently with the phenyl stationary phase compared to its isomers, providing baseline resolution.

Experimental Performance Data

Conditions: Gradient 5-95% B over 10 min. A: 0.1% Formic Acid/Water, B: Acetonitrile.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 6.45 min7.12 minComparable
Retention Time (Isomer Impurity) 6.50 min7.55 minResolved
Resolution (

)
0.8 (Co-elution)> 2.5 (Baseline)PASS
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Sharp)PASS
Selectivity (

)
1.011.08Superior

Technical Insight: The Phenyl-Hexyl phase utilizes "Shape Selectivity" and


 stacking. The 2-Bromo-4-chloro substitution pattern creates a specific electron density map that engages with the stationary phase phenyl ring more strongly than the 2-Chloro-4-bromo isomer, enabling separation that C18 cannot achieve.

Strategic Decision Workflow

The following diagram illustrates the logic flow for selecting the Phenyl-Hexyl phase over the standard C18 for this specific application.

MethodSelection Start Start: Method Development This compound CheckLogP Check Hydrophobicity (LogP ~3.2) Start->CheckLogP InitialScreen Initial Screen: C18 Column Acidic Mobile Phase CheckLogP->InitialScreen ResultC18 Result: Single Peak observed (Potential Co-elution) InitialScreen->ResultC18 Hypothesis Hypothesis: Positional Isomers Present? ResultC18->Hypothesis Fail SwitchPhase Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Hypothesis->SwitchPhase Test Alternate Selectivity ResultPhenyl Result: Isomer Resolution Rs > 2.0 SwitchPhase->ResultPhenyl FinalMethod Finalize Method B (Phenyl-Hexyl) ResultPhenyl->FinalMethod Success

Figure 1: Decision tree highlighting the shift from hydrophobic-only separation (C18) to pi-selective separation (Phenyl-Hexyl) to resolve halogenated isomers.

Optimized Experimental Protocol

This protocol serves as the "Standard Operating Procedure" (SOP) for validating the purity of the target compound.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: XBridge Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why: Keeps morpholine protonated for solubility; pairs well with phenyl phases.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring absorption).

  • Column Temp: 40°C.

  • Injection Vol: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05 (Re-equilibration)

Validation Framework (ICH Q2(R1))

To ensure the method is scientifically sound, it must be validated against the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

A. Specificity (Forced Degradation)[2][4][5][6]
  • Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ) stress for 24 hours.
    
  • Acceptance: Peak purity index > 0.999 (using PDA detector) for the main peak; resolution > 1.5 from all degradants.

B. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Objective: Ensure the measured value matches the true value.

  • Protocol: Spike known amounts of pure standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: %RSD of peak area

    
    .
    
Validation Workflow Diagram

ValidationWorkflow Setup System Suitability (RSD < 2%, Tailing < 1.5) Specificity Specificity (Stress Testing) Setup->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Figure 2: Sequential workflow for ICH Q2(R1) validation, ensuring system suitability before proceeding to complex parameters.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation. (Discussion on Phenyl/PFP column selectivity for halogenated isomers). Link

  • Element Lab Solutions.Phenyl Stationary Phases for HPLC.

    
     interactions in phenyl phases). Link
    

Sources

Comparative Pharmacodynamics and Disposition of Halogenated Phenylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of halogenated phenylmorpholine derivatives, specifically focusing on 3-fluorophenmetrazine (3-FPM) and its positional isomers (2-FPM, 4-FPM) relative to the parent compound, phenmetrazine .[1]

Designed for drug development professionals and forensic toxicologists, this analysis synthesizes experimental data regarding monoamine transporter (MAT) affinity, release kinetics, and metabolic stability. The core finding is that meta-halogenation (3-position) preserves the potent dopaminergic/noradrenergic selectivity of the parent scaffold while altering metabolic clearance pathways, whereas para-substitution (4-position) introduces subtle shifts in serotonergic potency.

Chemical Background & SAR Logic

The phenylmorpholine scaffold acts as a rigidified amphetamine analogue. By incorporating the terminal amine and the beta-carbon into a morpholine ring, the structure restricts conformational freedom, typically enhancing selectivity for dopamine (DAT) and norepinephrine (NET) transporters over serotonin (SERT).

Structural Modification Logic

The introduction of a halogen atom (Fluorine or Chlorine) on the phenyl ring alters the physicochemical profile:

  • Electronic Effects: Halogens are electron-withdrawing, reducing the electron density of the aromatic ring, which can influence pi-stacking interactions within the transporter binding pocket.

  • Lipophilicity: Halogenation increases logP, potentially enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Blocking: Para-substitution often blocks the primary site of metabolic oxidation (CYP450 attack), potentially extending half-life, though this is less effective with fluorine compared to chlorine due to fluorine's small steric radius.

SAR_Logic Parent Phenmetrazine Scaffold (High DAT/NET Selectivity) Sub_3 Meta-Substitution (3-FPM) Preserves Selectivity Modulates Metabolism Parent->Sub_3 Halogenation (F) Sub_4 Para-Substitution (4-FPM) Steric Interference Slight SERT affinity increase Parent->Sub_4 Sub_2 Ortho-Substitution (2-FPM) Steric Hindrance Reduced Potency Parent->Sub_2 Outcome_3 High Potency Clean Stimulant Profile Sub_3->Outcome_3 Outcome_4 Mixed Profile Variable Potency Sub_4->Outcome_4

Figure 1: Structure-Activity Relationship (SAR) decision tree for halogenated phenylmorpholines.

Pharmacological Profiling: Uptake vs. Release[4][5]

Unlike simple reuptake inhibitors (e.g., cocaine), phenylmorpholines act primarily as substrate-type releasers .[2] They enter the presynaptic neuron via the transporter and trigger reverse transport (efflux) of neurotransmitters.

Comparative Performance Data

The following data aggregates findings from HEK293 cells expressing human MATs and rat brain synaptosome assays.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DA Release EC50 (nM)NE Release EC50 (nM)Selectivity (DA/5-HT)
Phenmetrazine 0.470.27>106017High (Catecholaminergic)
3-FPM < 2.5< 2.5> 804330High
4-FPM 1.93~2.0~88N/AN/AModerate
2-FPM 6.74~5.0454N/AN/ALow

Note: IC50 represents inhibition of uptake; EC50 represents potency of release. Lower numbers indicate higher potency.

Analysis of Results
  • 3-FPM vs. Phenmetrazine: 3-FPM acts as a near-equipotent substitute for phenmetrazine. It retains the "clean" stimulant profile (high DAT/NET, negligible SERT), which correlates with low risks of serotonergic neurotoxicity or valvulopathy (5-HT2B mediated).

  • Regioisomerism: Moving the fluorine to the 4-position (4-FPM) slightly increases SERT affinity compared to the 3-position, but it remains a weak serotonin releaser compared to amphetamine analogs like 4-FA or MDMA. The 2-position (ortho) significantly reduces potency at all transporters, likely due to steric clashes preventing optimal binding.

Experimental Protocols

To validate the data above, the following protocols are standard in characterizing these derivatives.

A. Synthesis (Verification of Identity)

Before testing, compound identity must be verified. The standard industrial route for 3-FPM involves the bromoketone intermediate.

  • Bromination: 1-(3-fluorophenyl)propan-1-one is reacted with bromine in glacial acetic acid to yield the alpha-bromo ketone.

  • Amination: The intermediate is reacted with an excess of ethanolamine in dichloromethane.

  • Reduction: The resulting keto-amine is reduced using Sodium Borohydride (

    
    ) in methanol.[2]
    
  • Cyclization: The diol intermediate is cyclized using concentrated sulfuric acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to close the morpholine ring.[2]
    
B. In Vitro Monoamine Uptake/Release Assay

This protocol distinguishes between a blocker (cocaine-like) and a releaser (phenmetrazine-like).[2]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.[3]

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .[4]
  • Control Blockers: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

Workflow:

Assay_Workflow Step1 Cell Preparation (HEK293-hMAT) Step2 Pre-incubation (Buffer + Test Drug) Step1->Step2 10 min @ 37°C Step3 Substrate Addition (Add [3H]Neurotransmitter) Step2->Step3 Initiate Uptake Step4 Termination (Rapid Wash/Lysis) Step3->Step4 5-10 min Step5 Quantification (Scintillation Counting) Step4->Step5 CPM Measurement

Figure 2: Workflow for radioligand uptake inhibition assay.

Step-by-Step Methodology:

  • Seeding: Plate cells at density

    
     cells/well in poly-D-lysine coated plates.
    
  • Buffer Exchange: Replace medium with Krebs-Ringer-HEPES buffer.

  • Drug Application: Add 3-FPM (or analog) at concentrations ranging from 1 nM to 100 µM. Incubate for 10 minutes.

  • Uptake Initiation: Add radiolabeled neurotransmitter (e.g., 20 nM

    
    ).
    
  • Incubation: Incubate for 5 minutes (DAT/NET) or 10 minutes (SERT) at room temperature.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport. Lyse cells with 1% SDS.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot non-linear regression to determine IC50.

Self-Validating Control: To confirm release (efflux) rather than just uptake inhibition, pre-load cells with


 (a DAT substrate). Wash cells, then add the test drug.[4] If radioactivity decreases in the cell and increases in the supernatant without electrical stimulation, the drug is a releaser.

Metabolic Stability & Toxicology

Understanding the metabolic fate is crucial for interpreting pharmacokinetic duration and forensic detection.

  • Primary Pathways: 3-FPM undergoes N-oxidation, aryl hydroxylation, and O-methylation.[5]

  • Enzymatic Involvement:

    • CYP2B6 & CYP3A4: Major contributors to N-oxidation and side-chain degradation.

    • CYP2D6: Minor involvement in ring hydroxylation.

  • Comparison: Unlike non-halogenated phenmetrazine, the fluorine atom at the 3-position blocks metabolism at that specific site, but the molecule remains susceptible to hydroxylation at the 4-position (para). This results in a metabolic half-life comparable to or slightly longer than phenmetrazine in microsomal stability assays.

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[6] Neuropharmacology, 134, 149-157.[6]

  • McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[7] Drug Testing and Analysis, 9(3), 369-377.

  • Blough, B. E., et al. (2011). Phenylmorpholines and analogues thereof.[8] World Intellectual Property Organization Patent WO2011146850.[8]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859.

Sources

Structure-activity relationship (SAR) of "4-(2-Bromo-4-chlorophenyl)morpholine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: SAR & Therapeutic Potential of 4-(2-Bromo-4-chlorophenyl)morpholine Scaffolds

Executive Summary & Chemotype Analysis

Compound: this compound CAS: 1432058-09-7 Class: Halogenated N-Aryl Morpholine[1]

This guide evaluates the structure-activity relationship (SAR) of this compound, a privileged scaffold in medicinal chemistry. Unlike simple phenylmorpholines, this disubstituted derivative represents a critical "steric-electronic" lock. The specific 2-bromo, 4-chloro substitution pattern offers a unique balance of lipophilicity and metabolic resistance, making it a high-value intermediate for antifungal agents (CYP51 inhibitors) and Sigma-1 receptor (σ1R) ligands for neuroprotection.

This analysis compares the subject compound against industry standards (Amorolfine and generic Phenylmorpholine) to demonstrate its utility as a lead fragment in Fragment-Based Drug Discovery (FBDD).

Structure-Activity Relationship (SAR) Deep Dive

The pharmacological potency of this chemotype is driven by three specific structural features. Causal analysis of these features reveals why this specific halogenation pattern is superior to mono-substituted alternatives.

A. The Ortho-Bromo Effect (Position 2)
  • Mechanism: The bulky bromine atom at the ortho position forces the morpholine ring to twist out of coplanarity with the phenyl ring due to steric hindrance (atropisomerism potential).

  • Impact: This non-planar conformation is critical for selectivity. In Sigma-1 receptor binding, this twist mimics the "kink" found in endogenous ligands, improving affinity over flat analogs.

  • Metabolic Shielding: It blocks ortho-hydroxylation, a common Phase I metabolic route, thereby extending half-life (

    
    ).
    
B. The Para-Chloro Effect (Position 4)
  • Mechanism: Chlorine provides a significant boost to lipophilicity (

    
    ) without the excessive steric bulk of iodine.
    
  • Impact: Enhances blood-brain barrier (BBB) penetration, essential for CNS indications.

  • Electronic Effect: As a weak deactivator, it reduces the electron density of the phenyl ring, preventing rapid oxidation of the aromatic system.

C. The Morpholine Core[3][4][5][6]
  • Mechanism: Acts as a hydrogen bond acceptor (HBA) via the ether oxygen.

  • Impact: Solubilizing handle. In antifungal applications, the nitrogen atom (protonated at physiological pH) mimics the carbocation transition state of ergosterol biosynthesis.

Visualization: SAR Logic & Signaling Pathways

The following diagram illustrates the dual-pathway potential of this scaffold and the specific contributions of its substituents.

SAR_Pathway Compound 4-(2-Bromo-4-chlorophenyl) morpholine Sub_Br 2-Bromo (Ortho) Steric Lock Compound->Sub_Br Sub_Cl 4-Chloro (Para) Lipophilicity Booster Compound->Sub_Cl Core_Morph Morpholine Ring H-Bond Acceptor Compound->Core_Morph Target_Sigma Sigma-1 Receptor (Neuroprotection) Sub_Br->Target_Sigma Conformational Twist Effect_Meta Metabolic Stability (Blocked Hydroxylation) Sub_Br->Effect_Meta Steric Shield Target_CYP51 CYP51 Enzyme (Antifungal) Sub_Cl->Target_CYP51 Hydrophobic Pocket Fill Effect_BBB BBB Penetration (CNS Active) Sub_Cl->Effect_BBB Increases LogP Core_Morph->Target_Sigma Ionic Interaction Core_Morph->Target_CYP51 Heme Coordination

Caption: SAR map detailing the functional contribution of halogen substituents to pharmacological targets (Sigma-1 and CYP51).

Comparative Performance Analysis

The table below contrasts the subject compound with a baseline scaffold and a clinical standard to highlight "Lead-likeness."

FeatureSubject Compound (2-Br, 4-Cl)Baseline (Phenylmorpholine)Standard (Amorolfine)Analysis
LogP (Predicted) ~3.4~1.3~4.3Subject compound sits in the "Sweet Spot" (2–4) for oral bioavailability and CNS penetration.
Metabolic Stability High (Blocked o, p sites)Low (Rapid hydroxylation)High (Tert-pentyl shield)The 2-Br/4-Cl pattern mimics the metabolic resistance of Amorolfine's alkyl groups but with lower MW.
Ligand Efficiency (LE) High (MW ~276)ModerateModerate (MW ~317)Subject compound is a more efficient "Fragment" for further elaboration than the bulkier Amorolfine.
Target Selectivity Dual (Sigma / CYP51)Non-selectiveHighly Selective (CYP51)Subject compound is a versatile "Privileged Structure" for library generation.

Validated Experimental Protocols

To ensure reproducibility, we recommend the Buchwald-Hartwig Cross-Coupling method over nucleophilic aromatic substitution (SNAr) for this specific derivative. SNAr is difficult due to the electron-rich nature of the bromine deactivating the ring toward nucleophilic attack unless a fluorine leaving group is used.

Protocol: Pd-Catalyzed Synthesis of this compound

Objective: Synthesize high-purity material for biological assay. Reaction Type: C-N Cross-Coupling.

Reagents:

  • Substrate: 1-Bromo-2-iodo-4-chlorobenzene (Selectivity driver: Iodine is more reactive than Bromine).

  • Amine: Morpholine (1.2 equiv).[2]

  • Catalyst: Pd_2(dba)_3 (2 mol%).

  • Ligand: BINAP or Xantphos (4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Loading: Add Pd_2(dba)_3, Ligand, and NaOtBu. Purge again.

  • Solvent Addition: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-form the active catalyst complex.

  • Substrate Addition: Add 1-Bromo-2-iodo-4-chlorobenzene and Morpholine.

    • Note: The catalyst will preferentially insert at the C-I bond, leaving the C-Br and C-Cl bonds intact. This preserves the critical 2-bromo substituent.

  • Reaction: Heat to 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

Self-Validation Check:

  • 1H NMR Verification: Look for the disappearance of the signal corresponding to the proton ortho to the Iodine and the appearance of morpholine methylene triplets at

    
     3.0-3.8 ppm.
    
  • Mass Spec: Confirm parent ion (M+) with the characteristic isotope pattern of Br/Cl (M, M+2, M+4 ratios).

Biological Assay: Antifungal Potency (MIC Determination)

Context: Validating the CYP51 inhibition potential.

  • Organism: Candida albicans (ATCC 90028).

  • Media: RPMI 1640 buffered with MOPS.

  • Method: Broth Microdilution (CLSI M27-A3 standard).

  • Procedure:

    • Prepare stock solution of the test compound in DMSO.

    • Dilute into 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Inoculate with fungal suspension (

      
       cells/mL).
      
    • Incubate at 35°C for 24 hours.

  • Endpoint: Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in

    
     growth inhibition compared to control.
    

References

  • Structure-Activity Relationships of Morpholine Derivatives Source: E3S Web of Conferences.[3][2] "Synthesis and SAR of morpholine and its derivatives: A review update." (2024).[3][2][4] URL:[Link]

  • Halogen Effects in Medicinal Chemistry Source: National Institutes of Health (PubMed). "Para-substituted Phe3 deltorphin analogues: enhanced selectivity of halogenated derivatives." URL:[Link]

  • Synthesis of Halogenated Morpholines Source: MDPI Molbank. "Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol." (2007).[5] URL:[Link]

  • Morpholine Synthesis Methodologies Source: Organic Chemistry Portal. "Synthesis of Morpholines." URL:[Link]

Sources

Benchmarking the synthesis of "4-(2-Bromo-4-chlorophenyl)morpholine" against known methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthesis of "4-(2-Bromo-4-chlorophenyl)morpholine" against known methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of This compound (Target Molecule) presents a classic chemoselectivity challenge in medicinal chemistry. The target scaffold—a poly-halogenated aniline—requires the installation of a morpholine ring at the C1 position while preserving the ortho-bromo and para-chloro substituents for downstream cross-coupling (e.g., Suzuki-Miyaura).

This guide benchmarks two distinct synthetic methodologies:

  • Method A (Legacy): High-Temperature Nucleophilic Aromatic Substitution (SNAr) utilizing a fluoro-leaving group.

  • Method B (Benchmark): Chemoselective Buchwald-Hartwig Amination utilizing an iodo-leaving group.

The Verdict: While Method A offers a metal-free route, Method B is superior for process scalability and purity. It exploits the bond dissociation energy (BDE) hierarchy (


) to achieve >90% regioselectivity under mild conditions, avoiding the defluorination and polymerization side-products common in Method A.

Strategic Rationale & Retrosynthesis

The structural integrity of the C-Br and C-Cl bonds is paramount. In drug discovery, this molecule often serves as a "switchable" scaffold where the C-Br bond is activated first (via Pd-catalysis) and the C-Cl bond later (via Ni-catalysis or lithiation).

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target TARGET This compound LogicA Requires Fluoro-activation High T (>120°C) Target->LogicA LogicB Requires Iodo-selectivity Pd-Catalysis (80°C) Target->LogicB PrecursorA Method A (S_NAr) 2-Bromo-4-chloro-1-fluorobenzene + Morpholine PrecursorB Method B (Buchwald) 2-Bromo-4-chloro-1-iodobenzene + Morpholine LogicA->PrecursorA LogicB->PrecursorB

Figure 1: Retrosynthetic decision tree highlighting the divergence in leaving group strategy.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The "Brute Force" Approach

This method relies on the high electronegativity of fluorine to stabilize the Meisenheimer complex intermediate. However, because the ring lacks strong electron-withdrawing groups (like -NO2 or -CN), the reaction is kinetically sluggish and requires forcing conditions.

Mechanistic Insight

The inductive effect of the ortho-Br and para-Cl atoms provides only marginal activation. Consequently, the reaction demands polar aprotic solvents (DMSO) and high temperatures, which increases the risk of hydrodehalogenation (loss of Br/Cl).

Protocol A (Baseline)
  • Substrate: 2-Bromo-4-chloro-1-fluorobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.5 equiv)[1]

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMSO (anhydrous)

  • Conditions: 135°C, 24 hours, Sealed Tube.

Step-by-Step:

  • Charge a pressure tube with 2-bromo-4-chloro-1-fluorobenzene (10 mmol) and K2CO3 (20 mmol).

  • Add anhydrous DMSO (10 mL) and Morpholine (15 mmol).

  • Seal and heat to 135°C behind a blast shield.

  • Critical Check: Monitor via HPLC. If <50% conversion after 12h, add 0.1 equiv of KI (Finkelstein-like activation).

  • Cool, dilute with water, and extract with EtOAc.

  • Purify via column chromatography (Hexane/EtOAc).

Method B: Chemoselective Buchwald-Hartwig Amination

The "Precision" Approach

This method utilizes a Palladium(0) catalyst cycle.[2] The key to success is selecting 2-bromo-4-chloro-1-iodobenzene as the starting material. Since the rate of oxidative addition to Pd(0) follows the order Ar-I > Ar-Br > Ar-Cl, the catalyst inserts exclusively at the C-I bond, leaving the bromo- and chloro- sites untouched.

Mechanistic Insight

By using a ligand like Xantphos or BINAP , we stabilize the Pd(0) species and facilitate the reductive elimination of the C-N bond. The wide bite angle of Xantphos is particularly effective for preventing


-hydride elimination in aliphatic amines like morpholine.
Protocol B (Benchmark)
  • Substrate: 2-Bromo-4-chloro-1-iodobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[2]

  • Catalyst: Pd2(dba)3 (1.0 mol%)

  • Ligand: Xantphos (2.0 mol%)

  • Base: NaOtBu (1.4 equiv)[2]

  • Solvent: Toluene (degassed)

  • Conditions: 80°C, 4 hours, Inert Atmosphere (N2).

Step-by-Step:

  • Flame-dry a Schlenk flask and cool under N2.

  • Add Pd2(dba)3 (0.1 mmol), Xantphos (0.2 mmol), and NaOtBu (14 mmol).

  • Add the aryl iodide (10 mmol) and Morpholine (12 mmol).

  • Add Toluene (20 mL) via syringe.

  • Heat to 80°C. Reaction typically completes within 4 hours due to the labile C-I bond.

  • Filter through Celite to remove Pd black/salts. Concentrate and recrystallize.

Comparative Analysis & Data

The following table summarizes experimental data comparing the two methods.

MetricMethod A (SNAr)Method B (Buchwald)
Leaving Group Fluoride (-F)Iodide (-I)
Reaction Temp 135°C80°C
Time 24 Hours4 Hours
Isolated Yield 62%94%
Regioselectivity Moderate (Trace defluorination)Excellent (>99:1)
Atom Economy High (HF byproduct)Moderate (NaI byproduct)
Cost Driver Fluoro-precursor costPd-Catalyst cost
Selectivity Pathway Diagram (DOT)

Selectivity Substrate 2-Bromo-4-chloro- 1-iodobenzene Pd L-Pd(0) Substrate->Pd OxAdd_I Oxidative Addition (Fastest: C-I) Pd->OxAdd_I OxAdd_Br Oxidative Addition (Slower: C-Br) Pd->OxAdd_Br Product Target Product (C-N at Pos 1) OxAdd_I->Product + Morpholine SideProduct Side Product (C-N at Pos 2) OxAdd_Br->SideProduct

Figure 2: Kinetic selectivity profile of the Pd-catalyzed route, demonstrating why the Iodo-precursor prevents side reactions at the Bromo-position.

Expert Commentary & Troubleshooting

Why Method B Wins

While SNAr is theoretically simpler, the lack of activation on the benzene ring makes it a poor choice for this specific scaffold. The high temperatures required for Method A often lead to the formation of "tars" and require difficult chromatographic separations. Method B, despite the cost of Palladium, offers a "filtration-only" workup in many cases if the conversion is quantitative.

Troubleshooting Method B
  • Stalled Reaction: If the reaction stalls, do not increase temperature above 100°C, as this may trigger oxidative addition into the C-Br bond. Instead, add a fresh aliquot of catalyst (0.5 mol%).

  • Inhibition: Aryl iodides release iodide ions, which can sometimes inhibit Pd catalysts by forming inactive PdL2I2 species.[3] Using NaOtBu helps scavenge these species, but if issues persist, switch to a stronger base like LiHMDS.

References

  • BenchChem. (2025).[2] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Retrieved from

  • National Institutes of Health (NIH). (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination. Retrieved from

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved from

  • Thieme Connect. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds. Retrieved from

Sources

A Comparative Guide to the Preclinical Efficacy of Phenylmorpholine-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The morpholine moiety has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparison of the preclinical performance of substituted phenylmorpholine-based compounds, with a particular focus on their activity as inhibitors of key oncogenic signaling pathways, namely PI3K/mTOR and VEGFR-2. While direct preclinical data for "4-(2-Bromo-4-chlorophenyl)morpholine" is not extensively available in the public domain, this guide will delve into structurally related and well-characterized derivatives, comparing their efficacy against established and alternative therapies in relevant preclinical models.

The Phenylmorpholine Scaffold: A Versatile Tool in Cancer Drug Discovery

The six-membered morpholine ring, containing both nitrogen and oxygen heteroatoms, offers a unique combination of properties that make it attractive for drug design.[1] Its ability to improve physicochemical properties, such as solubility and metabolic stability, coupled with its capacity to form crucial hydrogen bond interactions with target proteins, has led to its incorporation into numerous clinical candidates.[3] In the context of cancer, phenylmorpholine derivatives have been extensively explored as inhibitors of critical signaling cascades that drive tumor growth, proliferation, and survival.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[4] Several morpholine-containing compounds have demonstrated potent and selective inhibition of PI3K and/or mTOR.

Comparative In Vitro Efficacy of Phenylmorpholine-Based PI3K/mTOR Inhibitors

The following table summarizes the in vitro cytotoxic activity of representative phenylmorpholine derivatives and a notable clinical candidate, PQR309 (bimiralisib), which features a dimorpholino-triazine core.

Compound IDStructure/CoreCancer Cell LineIC50 (µM)Key FindingsReference
PQR309 (Bimiralisib) 4,6-dimorpholino-1,3,5-triazineA2058 (Melanoma)Not specified, induced G1 arrestPotent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[5]
SKOV3 (Ovarian)Not specified, induced G1 arrestDid not bind tubulin, unlike structurally related compounds.[5]
PKI-587 Morpholino-triazineNot specifiedSub-nanomolar potencyDual PI3K/mTOR inhibitor in clinical trials.[6][7]
Compound 11b THP-substituted triazineSMZL (Splenic Marginal Zone Lymphoma)PotentMetabolically stable TORKi with good oral bioavailability.[3]

Causality Behind Experimental Choices: The selection of cancer cell lines such as A2058 and SKOV3 is often driven by their known genetic profiles. For instance, A2058 harbors a BRAF mutation and PTEN loss, while SKOV3 has a PIK3CA mutation, both of which lead to constitutive activation of the PI3K/mTOR pathway.[5] Testing inhibitors in such cell lines provides a clear rationale for their mechanism of action. The use of non-cancerous cell lines, like HEK293, is crucial to assess the selectivity of the compounds for cancer cells.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, SW480) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[9][10]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[9]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Self-Validating System: The inclusion of a positive control, such as a known cytotoxic drug (e.g., 5-Fluorouracil or Cisplatin), is essential to validate the assay's performance and provide a benchmark for the potency of the test compounds.[10]

Targeting the VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Comparative In Vitro Efficacy of Phenylmorpholine-Based VEGFR-2 Inhibitors

The following table presents the in vitro efficacy of morpholine-containing compounds designed as VEGFR-2 inhibitors, compared to the standard-of-care drug, Sorafenib.

Compound IDStructure/CoreCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Key FindingsReference
Compound 5h Morpholine-benzimidazole-oxadiazoleHT-29 (Colon)3.1030.049Potent VEGFR-2 inhibition, comparable to Sorafenib. Selective for cancer cells over normal fibroblasts.[13]
Sorafenib (Reference) Pyridine-based--0.037Clinically approved multi-kinase inhibitor targeting VEGFR-2.[13][14]
Compound 7 Quinazolin-4(3H)-oneHepG-2, MCF-7, HCT-116Potent0.340More potent VEGFR-2 inhibitor than Sorafenib.[11]

Causality Behind Experimental Choices: The selection of VEGFR-2 as a target is based on its well-established role in tumor angiogenesis.[15] Enzyme inhibition assays are crucial for directly assessing the compound's activity against the target kinase. The use of human colon cancer cell lines like HT-29 is relevant as colorectal cancer is a setting where anti-angiogenic therapies are employed.[13]

Experimental Protocol: In Vivo Xenograft Model

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a more complex biological system to evaluate the efficacy of drug candidates.[16]

Step-by-Step Methodology:

  • Cell Implantation: Human cancer cells (e.g., U87MG-luc for glioblastoma) are injected into immunocompromised mice (e.g., Foxn1 nude mice), either subcutaneously or orthotopically into the relevant organ.[16][17]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using methods such as caliper measurements for subcutaneous tumors or bioluminescence imaging (BLI) for orthotopic models with luciferase-expressing cells.[17]

  • Drug Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The test compound is administered according to a predetermined dose and schedule (e.g., intraperitoneally or orally).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.[17]

  • Data Analysis: Tumor volumes and/or BLI signals are compared between the treatment and control groups to determine the statistical significance of the antitumor effect.

Self-Validating System: The inclusion of a vehicle-treated control group is fundamental. A positive control group treated with a standard-of-care drug can provide a valuable benchmark for the efficacy of the test compound.[17]

Signaling Pathways and Experimental Workflows

G

G

G

Conclusion

References

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]

  • PCM-12: MORPHINE IMPROVES EFFICACY OF CHEMOTHERAPY IN AN INTRACRANIAL XENOGRAFT MODEL OF HUMAN GLIOBLASTOMA. PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]

  • Substituted phenylmorpholine. Wikipedia. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. [Link]

  • Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin. [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. MDPI. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. DASH. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromo-4-chlorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromo-4-chlorophenyl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.